Product packaging for Phenyl 2-bromo-2-propyl ketone(Cat. No.:CAS No. 10409-54-8)

Phenyl 2-bromo-2-propyl ketone

Cat. No.: B084759
CAS No.: 10409-54-8
M. Wt: 227.1 g/mol
InChI Key: QMOSZSHTSOWPRX-UHFFFAOYSA-N
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Description

Phenyl 2-bromo-2-propyl ketone is a valuable α-brominated ketone that serves as a versatile building block in advanced organic synthesis and methodological studies. Its reactivity is prominently exploited in photochemical research, where it functions as a precursor for novel transformations. Notably, studies have demonstrated that derivatives of 2-bromo-1-phenylalkan-1-ones can undergo an unprecedented photoinduced remote bromine shift upon irradiation. For analogs featuring an ortho-hydroxy substituent on the phenyl ring, photolysis does not yield the typical β-bromo ketone but instead results in a regioselective bromine migration from the α-position of the carbonyl to the ortho position of the aromatic ring, providing a unique synthetic route for ortho-selective ring bromination that can prevent polybromination . Beyond its photochemical applications, this compound is effectively utilized in substrate-directed, regioselective bromination protocols. Using reagents like N-bromosuccinimide (NBS) in the presence of solid acid catalysts, aralkyl ketones can be selectively functionalized, with the reaction conditions dictating whether α-bromination or nuclear bromination is favored . Furthermore, phenyl ketone derivatives, accessed through synthetic routes involving halogenation steps, are increasingly investigated as promising scaffolds in medicinal chemistry for the development of novel therapeutic agents, highlighting the broader utility of this compound class in drug discovery research . This combination of applications makes this compound a compound of significant interest for exploring new synthetic methodologies and developing functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO B084759 Phenyl 2-bromo-2-propyl ketone CAS No. 10409-54-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-methyl-1-phenylpropan-1-one
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InChI

InChI=1S/C10H11BrO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QMOSZSHTSOWPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11BrO
Source PubChem
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DSSTOX Substance ID

DTXSID40146274
Record name Phenyl 2-bromo-2-propyl ketone
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Molecular Weight

227.10 g/mol
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CAS No.

10409-54-8
Record name 2-Bromoisobutyrophenone
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Record name Phenyl 2-bromo-2-propyl ketone
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Record name Phenyl 2-bromo-2-propyl ketone
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Record name Phenyl 2-bromo-2-propyl ketone
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Record name PHENYL 2-BROMO-2-PROPYL KETONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-1-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-phenyl-1-propanone, also known as α-bromopropiophenone, is an organic compound that holds significant interest in synthetic organic chemistry.[1] Its structure, featuring a phenyl group, a ketone, and a bromine atom on the alpha carbon, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the bromine atom, in particular, imparts a high degree of reactivity, allowing for a range of nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 2-bromo-1-phenyl-1-propanone, along with a discussion of the potential biological activities based on related compounds.

Chemical and Physical Properties

2-bromo-1-phenyl-1-propanone is typically a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is advisable to handle this compound with care, adhering to appropriate safety protocols, as it is classified as harmful if swallowed, and causes skin and serious eye irritation.[2]

PropertyValueSource(s)
Molecular Formula C₉H₉BrO[2][3]
Molecular Weight 213.07 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 42 °C[1]
Boiling Point 248 °C[1]
297 °C[1]
Density 1.4170 g/cm³[1]
1.430 g/cm³[1]
Solubility Good solubility in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water.[1]
CAS Number 2114-00-3[3]

Spectroscopic Properties

The structural features of 2-bromo-1-phenyl-1-propanone give rise to a characteristic spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen atoms in the molecule. A representative spectrum in CDCl₃ shows a quartet for the proton on the α-carbon due to coupling with the methyl protons, and a doublet for the methyl protons. The aromatic protons typically appear as multiplets in the downfield region.

  • ¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.04-8.01 (m, 2H, aromatic), 7.61-7.57 (m, 1H, aromatic), 7.51-7.47 (m, 2H, aromatic), 5.30 (q, J = 6.5 Hz, 1H, CHBr), 1.91 (d, J = 6.7 Hz, 3H, CH₃).[4]

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the nine carbon atoms, with the carbonyl carbon appearing at the lowest field.

  • ¹³C NMR (125 MHz, CDCl₃) δ (ppm): 193.29 (C=O), 134.00, 133.63, 128.87, 128.70 (aromatic carbons), 41.42 (CHBr), 20.10 (CH₃).[4]

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromo-1-phenyl-1-propanone is characterized by strong absorption bands corresponding to the carbonyl group and the aromatic ring.

  • C=O Stretch: A strong absorption is expected in the region of 1685-1700 cm⁻¹ for the ketone carbonyl group conjugated with the phenyl ring.

  • C-H Stretch (Aromatic): Peaks are typically observed above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks are observed below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weaker absorption is expected in the fingerprint region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, 2-bromo-1-phenyl-1-propanone will exhibit a characteristic fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 212 and 214 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragments: Common fragmentation pathways include the loss of a bromine radical (•Br) to give a fragment at m/z 133, and the cleavage of the acyl group to produce the benzoyl cation at m/z 105. Another significant fragment can be observed at m/z 77, corresponding to the phenyl cation.

Reactivity and Synthesis

The presence of the α-bromo ketone functionality makes 2-bromo-1-phenyl-1-propanone a reactive molecule, particularly susceptible to nucleophilic attack at the α-carbon. This reactivity is harnessed in various organic syntheses.

General Reactivity
  • Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles to introduce new functional groups at the α-position.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.

  • Formation of Heterocycles: It serves as a key building block in the synthesis of various heterocyclic compounds.

Experimental Protocols for Synthesis

Several methods for the synthesis of α-bromoketones have been reported. Below are two common experimental protocols for the preparation of 2-bromo-1-phenyl-1-propanone from propiophenone.

Method 1: Bromination using Bromine and a Lewis Acid Catalyst

  • Reaction Setup: Dissolve propiophenone in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Reagents: Slowly add a solution of bromine in the same solvent to the cooled and stirred solution of propiophenone. A catalytic amount of a Lewis acid, such as aluminum chloride, can be added to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Bromination using N-Bromosuccinimide (NBS)

  • Reaction Setup: Dissolve propiophenone in a suitable solvent like carbon tetrachloride in a round-bottom flask.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN to the solution.

  • Initiation: Heat the reaction mixture under reflux or irradiate with a UV lamp to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Biological Activity and Potential Applications

While there is a lack of specific studies on the biological activities of 2-bromo-1-phenyl-1-propanone, the broader class of α-bromoketones and phenylpropanoids has been investigated for various pharmacological effects. It is important to note that the following information is based on related compounds and serves as a guide for potential areas of research for 2-bromo-1-phenyl-1-propanone.

Inferred Biological Activities from Related Compounds
  • Antimicrobial and Antifungal Activity: Phenylpropanoid derivatives have been reported to exhibit antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes.

  • Anti-inflammatory Activity: Some phenylpropanoids have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory pathways and the inhibition of enzymes like cyclooxygenase (COX).[5]

  • Enzyme Inhibition: The electrophilic nature of the α-carbon in α-bromoketones makes them potential covalent inhibitors of enzymes, particularly those with nucleophilic residues like cysteine or histidine in their active sites. This suggests that 2-bromo-1-phenyl-1-propanone could be investigated as an inhibitor for various enzymatic targets.

Precursor for Pharmacologically Active Molecules

2-bromo-1-phenyl-1-propanone is a known precursor in the synthesis of cathinone and its derivatives, which are stimulants.[6] This highlights its importance in the context of medicinal chemistry and drug development, as well as in forensic and toxicological studies.

Experimental Workflows and Logical Relationships

Given the absence of specific signaling pathway information for 2-bromo-1-phenyl-1-propanone, a general experimental workflow for assessing the biological activity of a novel compound is presented below. This logical flow can guide researchers in the initial screening and characterization of its potential pharmacological effects.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2-bromo-1-phenyl-1-propanone purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC, Disk Diffusion) characterization->antimicrobial enzyme Enzyme Inhibition Assays (Targeted or Panel) characterization->enzyme pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway antimicrobial->pathway target Target Identification (e.g., Pull-down, Proteomics) enzyme->target in_vivo In Vivo Model Studies (Animal models) pathway->in_vivo target->in_vivo

Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

This workflow begins with the synthesis and rigorous characterization of the compound to ensure its purity and structural integrity. The subsequent step involves a broad-based biological screening to identify potential activities, such as cytotoxicity against cancer cell lines, antimicrobial effects, or inhibition of specific enzymes. Positive hits from the initial screening would then warrant more in-depth mechanistic studies to elucidate the underlying signaling pathways, identify specific molecular targets, and validate the findings in relevant in vivo models.

Conclusion

2-bromo-1-phenyl-1-propanone is a valuable chemical intermediate with well-defined chemical and spectroscopic properties. Its reactivity makes it a key starting material for the synthesis of a wide range of organic molecules. While its own biological activities have not been extensively studied, the known pharmacological profiles of related α-bromoketones and phenylpropanoids suggest that it could be a promising candidate for investigation in areas such as antimicrobial and anti-inflammatory drug discovery. The provided technical information and experimental workflows are intended to serve as a comprehensive resource for researchers and scientists working with this compound, facilitating its use in both synthetic chemistry and drug development endeavors.

References

An In-Depth Technical Guide to α-Bromopropiophenone (CAS 2114-00-3)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of α-bromopropiophenone (CAS 2114-00-3), a pivotal α-bromo ketone intermediate in organic synthesis. It details the compound's physicochemical properties, synthesis protocols, and significant applications, particularly in the development of pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated data for easy reference, and visualizations of key synthetic and biological pathways.

Introduction

α-Bromopropiophenone, also known as 2-bromo-1-phenyl-1-propanone, is an organic compound characterized by a propiophenone structure with a bromine atom at the alpha position to the carbonyl group. This structural feature makes it a highly reactive and versatile intermediate in synthetic chemistry. Its primary significance lies in its role as a key building block for a variety of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.

For drug development professionals, α-bromopropiophenone is of particular interest as a crucial precursor in the synthesis of several notable drugs. It is instrumental in the production of cathinone derivatives and the widely used antidepressant, bupropion. The reactivity of its α-bromo group allows for facile nucleophilic substitution reactions, enabling the construction of diverse molecular scaffolds, including important heterocyclic systems like morpholinols.

Physicochemical Properties

α-Bromopropiophenone is typically a colorless to pale yellow liquid with a distinct odor. It is known to be sensitive to light. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 2114-00-3
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 245-250 °C (lit.) 138-140 °C / 14 mmHg 132-133 °C / 12 mmHg
Density 1.4 g/mL at 25 °C (lit.) 1.41 g/cm³
Refractive Index n20/D 1.571 (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Insoluble in water; Soluble in ethanol, ether, acetone
SMILES CC(Br)C(=O)c1ccccc1
InChI Key WPDWOCRJBPXJFM-UHFFFAOYSA-N

Synthesis of α-Bromopropiophenone

The most common method for preparing α-bromopropiophenone is through the electrophilic α-bromination of propiophenone. While this reaction can be performed in organic solvents like glacial acetic acid, alternative methods using aqueous suspensions have been developed to simplify the work-up and improve the process's efficiency.

Experimental Protocol: Bromination in Aqueous Salt Suspension

This protocol is adapted from a patented method that avoids volatile organic solvents during the reaction.

Materials:

  • Propiophenone (e.g., 45 parts by weight)

  • Saturated sodium chloride (NaCl) solution (e.g., 45 parts by weight)

  • Liquid Bromine (Br₂) (e.g., 54 parts by weight)

  • Sodium carbonate solution

  • Calcium chloride (for drying)

Procedure:

  • Suspend 45 parts of propiophenone in 45 parts of a saturated sodium chloride solution in a suitable reaction vessel equipped with a stirrer.

  • With vigorous stirring, slowly add a small amount of bromine to initiate the reaction.

  • Once the color of the initial bromine has disappeared, continue the dropwise addition of the remaining bromine (total of 54 parts). The reaction is typically exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, continue stirring until the reaction mixture is decolorized.

  • Stop stirring and allow the layers to separate. The denser α-bromopropiophenone will form the lower layer.

  • Separate the lower organic layer.

  • Wash the organic layer sequentially with water and a sodium carbonate solution to remove any residual hydrobromic acid.

  • Dry the product over anhydrous calcium chloride.

  • For higher purity, the final product can be distilled under reduced pressure. The product distills at 132-133 °C at 12 mmHg. This procedure results in a nearly quantitative yield.

Alternative Synthesis Methods

Other established methods include the bromination of propiophenone using:

  • N-Bromosuccinimide (NBS): A safer and more selective brominating agent compared to molecular bromine.

  • Metal Halide Catalysts: In solvents like acetic acid, catalysts can be used to facilitate the reaction.

Synthesis_Workflow General Synthesis Workflow for α-Bromopropiophenone propiophenone Propiophenone bromination Electrophilic Bromination propiophenone->bromination  Br₂ or NBS crude_product Crude α-Bromopropiophenone bromination->crude_product workup Aqueous Work-up (Wash & Separate) crude_product->workup purified_product Purified α-Bromopropiophenone workup->purified_product

General Synthesis Workflow for α-Bromopropiophenone

Key Chemical Reactions and Applications in Drug Development

The synthetic utility of α-bromopropiophenone stems from the reactivity of the carbon-bromine bond alpha to the carbonyl group, which is susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups.

Synthesis of Bupropion

A primary application of α-bromopropiophenone derivatives is in the synthesis of the antidepressant bupropion. The key step involves a nucleophilic substitution reaction between m-chloro-α-bromopropiophenone and tert-butylamine. While the direct precursor for bupropion is the chlorinated analog, the fundamental reaction pathway is exemplary of α-bromopropiophenone's reactivity.

Generalized Experimental Protocol for Amination:

  • Dissolve α-bromopropiophenone in a suitable aprotic solvent (e.g., toluene or acetonitrile).

  • Add an excess of the desired amine (e.g., tert-butylamine) to the solution. The reaction is often carried out at room temperature or with gentle heating.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is typically washed with water to remove the hydrobromide salt of the excess amine.

  • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude α-aminoketone product (e.g., bupropion free base), which can be further purified by crystallization or chromatography.

  • For pharmaceutical use, the free base is converted to a stable salt, such as the hydrochloride salt, by treating a solution of the base with HCl.

Drug_Development_Pathway Key Synthetic Application: Pathway to Bupropion HCl cluster_start Starting Materials cluster_synthesis Core Synthesis Steps cluster_final Pharmaceutical Formulation propiophenone m-Chloropropiophenone bromoketone m-Chloro-α- bromopropiophenone propiophenone->bromoketone  Br₂ amination Nucleophilic Substitution (Amination) bromoketone->amination  tert-Butylamine bupropion_base Bupropion (Free Base) amination->bupropion_base salt_formation Salt Formation bupropion_base->salt_formation  HCl bupropion_hcl Bupropion HCl (API) salt_formation->bupropion_hcl Biological_Relevance Biological Relevance of α-Bromopropiophenone as a Precursor cluster_synthesis Chemical Synthesis start α-Bromopropiophenone (or derivative) api Bupropion (API) start->api  Amination  Reaction dat Dopamine Transporter (DAT) api->dat  Inhibits  Reuptake net Norepinephrine Transporter (NET) api->net  Inhibits  Reuptake da ↑ Synaptic Dopamine dat->da ne ↑ Synaptic Norepinephrine net->ne

Synthesis of α-Bromopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of α-bromopropiophenone from propiophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the reaction mechanism and experimental workflow are provided to facilitate understanding.

Introduction

α-Bromopropiophenone, also known as 2-bromo-1-phenyl-1-propanone, is a crucial building block in organic synthesis.[1][2] Its primary importance lies in its role as a precursor for the synthesis of numerous pharmaceutical compounds, including ephedrine and its analogs, as well as other biologically active molecules.[3][4] The introduction of a bromine atom at the alpha position to the carbonyl group makes it a versatile substrate for various nucleophilic substitution reactions. This guide explores several common and effective methods for the synthesis of α-bromopropiophenone from propiophenone.

Synthetic Methodologies

The synthesis of α-bromopropiophenone from propiophenone is primarily achieved through the electrophilic substitution of the α-hydrogen with a bromine atom. Several methods have been developed to accomplish this transformation, each with its own advantages in terms of yield, purity, and environmental impact.

Direct Bromination with Elemental Bromine

Direct bromination using liquid bromine is a traditional and effective method. The reaction is typically carried out in a suitable solvent to control the reaction rate and temperature. Common solvents include dichloromethane, glacial acetic acid, and aqueous suspensions containing salts.[5][6][7] The reaction is autocatalytic, as the hydrogen bromide (HBr) generated during the reaction catalyzes the enolization of the ketone, which is the reactive species.[6]

Bromination using Sodium Bromide and an Oxidizing Agent

A greener and safer alternative to using elemental bromine involves the in situ generation of bromine from sodium bromide (NaBr) using an oxidizing agent like hydrogen peroxide (H₂O₂).[8] This method avoids the handling of highly corrosive and toxic liquid bromine and often proceeds under mild conditions with high yields.[8]

Bromination with Cupric Bromide

Cupric bromide (CuBr₂) can also be employed as a brominating agent.[9][10] This method is particularly useful for the bromination of sensitive substrates and can offer high selectivity. The reaction is typically performed in a solvent mixture, such as ethyl acetate and chloroform, at reflux temperatures.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for the preparation of α-bromopropiophenone.

Table 1: Comparison of Synthetic Methods for α-Bromopropiophenone

MethodBrominating AgentSolvent/MediumTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Direct BrominationBromine (Br₂)Dichloromethane2030 minQuantitativeNot specified[7]
Direct BrominationBromine (Br₂)Aqueous NaCl solution50Not specifiedNot specifiedNot specified[5]
In situ BrominationNaBr / H₂O₂Sulfuric Acid (30%)Room Temperature1-2 h9496[8]
Cupric BromideCuBr₂Ethyl Acetate / Chloroform60-800.5-1 h95Not specified[9]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of α-bromopropiophenone using two of the most common and effective methods.

Protocol 1: Direct Bromination in Dichloromethane

This protocol is based on a method reported to give a quantitative yield.[7]

Materials:

  • Propiophenone (0.5 mol, 67.1 g)

  • Bromine (0.51 mol, 81.5 g, 26.1 mL)

  • Dichloromethane (600 mL)

Procedure:

  • In a well-ventilated fume hood, dissolve propiophenone in 500 mL of dichloromethane in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

  • Prepare a solution of bromine in 100 mL of dichloromethane and place it in the dropping funnel.

  • While stirring the propiophenone solution at 20°C, add the bromine solution dropwise over a period of 30 minutes.

  • After the addition is complete, continue stirring for an additional 30 minutes. The disappearance of the bromine color indicates the completion of the reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain α-bromopropiophenone as a crude product. The product can be used directly for further reactions or purified by vacuum distillation.

Protocol 2: Green Synthesis using Sodium Bromide and Hydrogen Peroxide

This protocol is an environmentally benign method that avoids the use of elemental bromine.[8]

Materials:

  • Propiophenone (0.1 mol, 13.4 g)

  • Sodium Bromide (0.4 mol, 41.2 g)

  • Sulfuric Acid (30% solution, 0.1 mol, 32.7 g)

  • Hydrogen Peroxide (27% solution, 0.25 mol, 35.2 g)

  • Saturated Sodium Carbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a 500 mL round-bottom flask, add propiophenone and sodium bromide at room temperature and stir to mix.

  • Add the 30% sulfuric acid solution to the mixture.

  • Slowly add the 27% hydrogen peroxide solution dropwise to the reaction mixture.

  • After the addition is complete, continue to stir the reaction for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain α-bromopropiophenone as a yellow oily liquid.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and experimental processes involved in the synthesis of α-bromopropiophenone.

Reaction Mechanism

The bromination of propiophenone proceeds via an acid-catalyzed enolization followed by an electrophilic attack by bromine.

ReactionMechanism Propiophenone Propiophenone Enol Enol Intermediate Propiophenone->Enol Acid-catalyzed enolization HBr HBr (catalyst) Br2 Br₂ Intermediate Brominated Intermediate Enol->Intermediate Electrophilic attack AlphaBromo α-Bromopropiophenone Intermediate->AlphaBromo Deprotonation HBr_prod HBr

Caption: Acid-catalyzed bromination of propiophenone.

Experimental Workflow: Green Synthesis Method

The following diagram outlines the key steps in the environmentally friendly synthesis of α-bromopropiophenone.

ExperimentalWorkflow Start Start: Propiophenone & NaBr AddAcid Add H₂SO₄ Start->AddAcid AddH2O2 Add H₂O₂ dropwise AddAcid->AddH2O2 React React for 1-2 hours at RT AddH2O2->React Monitor Monitor by TLC React->Monitor Separate Separate Layers Monitor->Separate Wash1 Wash with Na₂CO₃ solution Separate->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with MgSO₄ Wash2->Dry Concentrate Concentrate in vacuo Dry->Concentrate End End: α-Bromopropiophenone Concentrate->End

Caption: Workflow for the green synthesis of α-bromopropiophenone.

Safety Considerations

α-Bromopropiophenone is a lachrymator and is irritating to the eyes, respiratory system, and skin.[11] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine is highly toxic and corrosive and should be handled with extreme care.

Conclusion

The synthesis of α-bromopropiophenone from propiophenone can be achieved through several effective methods. While direct bromination with elemental bromine is a well-established procedure, the use of sodium bromide and hydrogen peroxide offers a safer and more environmentally friendly alternative with high yields. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Alpha Bromination of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed alpha bromination of ketones is a cornerstone reaction in organic synthesis, providing a reliable method for the selective introduction of a bromine atom at the α-carbon of a carbonyl compound.[1] This reaction is of significant interest to drug development professionals and researchers as the resulting α-bromo ketones are versatile intermediates. They serve as precursors for the synthesis of a wide array of more complex molecules, including α,β-unsaturated ketones, amino ketones, and other functionalized compounds with potential biological activity.[1] A thorough understanding of the reaction mechanism and its kinetics is paramount for optimizing reaction conditions, controlling selectivity, and maximizing the yield of desired products.[1]

The Core Mechanism: A Step-by-Step Analysis

The acid-catalyzed α-bromination of a ketone is not a direct reaction between the ketone and bromine. Instead, it proceeds through a multi-step mechanism that involves the formation of a key intermediate: an enol.[2][3] The overall transformation involves the substitution of an α-hydrogen atom for a bromine atom.[3]

The widely accepted mechanism involves the following critical steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H⁺). This initial step is crucial as it increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[1]

  • Enol Formation (Rate-Determining Step): Following protonation, a weak base (which can be water or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This leads to the formation of a carbon-carbon double bond, resulting in the neutral enol intermediate.[1][2] This tautomerization from the keto form to the enol form is the slow, rate-determining step of the overall reaction.[2][4]

  • Nucleophilic Attack by the Enol: The enol, with its electron-rich carbon-carbon double bond, acts as a nucleophile. It attacks a molecule of molecular bromine (Br₂), which is an excellent electrophile.[5][6] This attack results in the formation of a new carbon-bromine bond at the α-position and the expulsion of a bromide ion.[6]

  • Deprotonation and Catalyst Regeneration: The final step involves the deprotonation of the oxonium ion intermediate by a weak base (e.g., water), which regenerates the carbonyl group and the acid catalyst, yielding the α-bromo ketone product.[2]

Evidence for the Enol Intermediate and the Rate Law

Kinetic studies provide compelling evidence for the proposed mechanism. The rate law for the acid-catalyzed α-halogenation of a ketone is found to be:

Rate = k[Ketone][H⁺] [4][7][8][9]

This rate law demonstrates that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.[7][8] This indicates that bromine is not involved in the rate-determining step.[4] Consequently, the rates of chlorination, bromination, and iodination of a given ketone under acidic conditions are identical.[7][8]

Further evidence comes from deuterium exchange studies. When a ketone is treated with D₃O⁺, the α-hydrogens are replaced by deuterium.[7][8] The rate of this deuterium exchange is identical to the rate of halogenation for the same ketone.[7][8] This strongly suggests that both reactions proceed through a common rate-determining step, which is the formation of the enol intermediate.[4][7][8]

The acid-catalyzed nature of the reaction is advantageous for achieving monohalogenation.[3][5] The introduction of an electron-withdrawing bromine atom at the α-position destabilizes the carbocation character of the intermediate that would be formed during a second halogenation, thus slowing down further reaction.[3] This is in contrast to base-catalyzed halogenation, where the product is more reactive than the starting material, often leading to polyhalogenation.[3][10]

Reaction Pathway Diagram

Acid_Catalyzed_Bromination Ketone Ketone ProtonatedKetone Protonated Ketone (Oxonium Ion) Ketone->ProtonatedKetone 1. Protonation of Carbonyl Oxygen Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol H2O_in H₂O (base) BrominatedIntermediate Brominated Oxonium Ion Intermediate Enol->BrominatedIntermediate 3. Nucleophilic Attack on Bromine H3O_plus_out H₃O⁺ AlphaBromoKetone α-Bromo Ketone (Product) BrominatedIntermediate->AlphaBromoKetone 4. Deprotonation Br_minus_out Br⁻ H_plus_out H⁺ (catalyst) H_plus_in H⁺ (catalyst) H2O_in->Enol 2. Deprotonation at α-carbon (Rate-Determining Step) Br2_in Br₂ H2O_in2 H₂O Experimental_Workflow prep_solutions Prepare Stock Solutions (Acetone, HCl, Br₂) mix_reagents Mix Reagents (Varying [Acetone], [HCl]) Add Br₂ Last to Start Reaction prep_solutions->mix_reagents spectro Measure Absorbance vs. Time (λ ≈ 400 nm) mix_reagents->spectro plot_data Plot Absorbance vs. Time Calculate Initial Rate (-Slope) spectro->plot_data analyze Determine Reaction Orders (Method of Initial Rates) plot_data->analyze rate_law Determine Rate Law and Calculate Rate Constant (k) analyze->rate_law

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-phenylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-bromo-1-phenylpropan-1-one (also known as α-bromopropiophenone), a key intermediate in various synthetic pathways. This document is intended to serve as a practical resource, presenting curated data and detailed protocols to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-bromo-1-phenylpropan-1-one, providing a quantitative basis for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0Multiplet2HAromatic (ortho-protons)
~7.5Multiplet3HAromatic (meta- & para-protons)
5.35Quartet1HCH-Br
1.90Doublet3HCH₃

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. Data is compiled from publicly available spectral information.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~193C=O (Ketone)
~134Aromatic (quaternary)
~129Aromatic (CH)
~128Aromatic (CH)
~43CH-Br
~21CH₃

Note: Data is based on typical chemical shift ranges for similar functional groups and available spectral predictions.[1][2][3][4]

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1685StrongC=O (Ketone) Stretch
~1595, 1450Medium-StrongAromatic C=C Stretch
~690, 750StrongC-H Bending (out-of-plane)
~650MediumC-Br Stretch

Source: NIST Chemistry WebBook and other spectral databases.[5]

MS (Mass Spectrometry) Data
m/zRelative IntensityAssignment
212/214Moderate[M]⁺ (Molecular ion peak, bromine isotopes)
133Moderate[M - Br]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
51Moderate[C₄H₃]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[6]

Experimental Protocols

Synthesis of 2-Bromo-1-phenylpropan-1-one via α-Bromination of Propiophenone

This protocol details the synthesis of 2-bromo-1-phenylpropan-1-one from propiophenone, a common and effective method.

Materials:

  • Propiophenone

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

  • Anhydrous Aluminum Chloride (AlCl₃) (optional, as catalyst)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid. If using a catalyst, a small amount of anhydrous aluminum chloride can be added.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 to 1.1 equivalents) in the same solvent from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 20-25 °C. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing cold water and a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) formed during the reaction.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Solvent Removal: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or calcium chloride, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-phenylpropan-1-one.

  • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography if necessary.

Safety Precautions: Bromine is highly corrosive and toxic. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualizations

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the relationship between the target compound and the analytical techniques used for its characterization.

Spectroscopic_Analysis Compound 2-Bromo-1-phenylpropan-1-one NMR NMR Spectroscopy Compound->NMR Analyzed by IR IR Spectroscopy Compound->IR Analyzed by MS Mass Spectrometry Compound->MS Analyzed by H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Functional_Groups Functional Group Identification IR->Functional_Groups Provides Molecular_Weight Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Provides Structure Structural Information (Proton Environment) H_NMR->Structure Provides Carbon_Skeleton Carbon Skeleton Information C_NMR->Carbon_Skeleton Provides

Caption: Spectroscopic workflow for 2-bromo-1-phenylpropan-1-one.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the synthesis of 2-bromo-1-phenylpropan-1-one.

Synthesis_Workflow Start Start: Propiophenone Dissolve Dissolve in Dichloromethane Start->Dissolve Bromination Add Bromine Solution (Cooling) Dissolve->Bromination Stir Stir at Room Temperature Bromination->Stir Quench Quench with NaHCO₃ and Water Stir->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry with MgSO₄ Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Product: 2-Bromo-1-phenylpropan-1-one Evaporate->Product

References

An In-depth Technical Guide to the ¹H NMR Spectrum of α-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of α-bromopropiophenone (2-bromo-1-phenylpropan-1-one). Due to the limited availability of public, comprehensive experimental ¹H NMR data for α-bromopropiophenone, this guide presents a plausible, theoretically derived spectrum based on established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for researchers working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of α-bromopropiophenone would display distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with the electronegative bromine atom and the carbonyl group playing significant roles in deshielding adjacent protons.

Below is a summary of the predicted quantitative ¹H NMR data for α-bromopropiophenone.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~ 1.9 - 2.1Doublet (d)~ 6.83H
H-b~ 5.2 - 5.4Quartet (q)~ 6.81H
H-c, H-d, H-e~ 7.4 - 7.7Multiplet (m)-5H

Signal Assignment and Interpretation

The predicted splitting patterns arise from spin-spin coupling between neighboring non-equivalent protons.

  • Methyl Protons (H-a): The three protons of the methyl group are chemically equivalent. They are coupled to the single proton on the adjacent chiral carbon (H-b), resulting in a doublet.

  • Methine Proton (H-b): This proton is coupled to the three protons of the methyl group (H-a), leading to a quartet. Its chemical shift is significantly downfield due to the deshielding effects of both the adjacent bromine atom and the carbonyl group.

  • Aromatic Protons (H-c, H-d, H-e): The five protons on the phenyl ring would appear as a complex multiplet in the aromatic region of the spectrum. The ortho protons (H-c) are expected to be the most deshielded due to the proximity to the carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of a solid organic compound like α-bromopropiophenone.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid α-bromopropiophenone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent's protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

3.2. Instrument Parameters and Data Acquisition

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

  • A standard single-pulse experiment is typically sufficient for acquiring a ¹H NMR spectrum.

  • Key acquisition parameters to be set include:

    • Number of scans: 16 to 64 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation delay: A delay of 1-2 seconds between scans is usually sufficient.

    • Acquisition time: Typically 2-4 seconds.

    • Spectral width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

3.3. Data Processing

  • The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform.

  • The spectrum should be phased to ensure all peaks are in the absorptive mode.

  • The baseline of the spectrum should be corrected to be flat.

  • The spectrum is then referenced to the TMS signal at 0 ppm.

  • Integration of the signals is performed to determine the relative number of protons giving rise to each peak.

  • The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are reported in Hertz (Hz).

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of α-bromopropiophenone with the assigned protons.

alpha_bromopropiophenone cluster_molecule cluster_key Proton Assignments C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 Hc H(c) C2->Hc C4 C C3->C4 Hd H(d) C3->Hd C5 C C4->C5 He H(e) C4->He C6 C C5->C6 C5->Hd C6->C1 C6->Hc C8 C C7->C8 O O C7->O C9 C C8->C9 Br Br C8->Br Hb H(b) C8->Hb H_methyl H₃ C9->H_methyl Ha H(a) key_a H(a): Methyl Protons key_b H(b): Methine Proton key_cde H(c,d,e): Aromatic Protons

Caption: Molecular structure of α-bromopropiophenone with proton assignments.

Technical Guide to the Physical Characteristics of 2-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 2-bromopropiophenone (CAS No: 2114-00-3). While the topic specified the "solid" form, it is critical to note that 2-bromopropiophenone is consistently described and supplied as a liquid at standard ambient temperature and pressure.[1][2][3][4] Its solid state would only be achievable at temperatures below its melting point, which is not prominently documented and presumed to be below standard room temperature. This guide details its physicochemical properties, spectroscopic data, and the experimental methodologies for their determination, presenting quantitative data in a clear, tabular format for ease of reference.

Physicochemical Properties

2-Bromopropiophenone, also known as α-bromopropiophenone, is a halogenated ketone widely utilized as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients.[1][2] Understanding its physical properties is paramount for its safe handling, application in synthetic protocols, and for quality control.

General Properties
  • Chemical Name: 2-Bromo-1-phenyl-1-propanone[5]

  • Synonyms: α-Bromopropiophenone, alpha-Bromopropiophenone, 1-Benzoyl-1-bromoethane[6][7]

  • CAS Number: 2114-00-3[1][3][4][6][8]

  • Physical State: Liquid at 20-25°C[1][4]

  • Appearance: Colorless to pale yellow, though some sources may describe it as a clear yellow, red, or green liquid.[1][4][6]

  • Odor: Characteristic odor[1][3]

Quantitative Physical Data

The key quantitative physical characteristics of 2-bromopropiophenone are summarized in the table below for easy comparison and reference.

PropertyValueConditions
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Density 1.4 g/mLat 25°C
1.41 g/cm³
1.439 g/cm³at 0°C[6]
Boiling Point 245-250 °Cat 760 mmHg (lit.)[8]
247.5 °Cat 760 mmHg[1][5]
138-140 °Cat 14 mmHg (lit.)
137 °Cat 20 mmHg
105 °Cat 0.1 mmHg (lit.)
Refractive Index (n_D) 1.571at 20°C (lit.)[8]
1.556
1.5717at 20°C[6]
Flash Point >110 °C (>230 °F)Closed Cup[5]
113 °C (235.4 °F)Closed Cup
Solubility Insoluble in water.[1][6] Soluble in many organic solvents such as ethanol, ether, and acetone.[1][2]
Vapor Pressure 0.0256 mmHgat 25°C[1][2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-bromopropiophenone. Key spectroscopic data includes Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • Infrared (IR) Spectroscopy: The IR spectrum of 2-bromopropiophenone will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption peak is expected for the carbonyl group (C=O) of the ketone, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-H bonds of the aromatic ring and the aliphatic chain, as well as the C-Br bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Expected signals would include a multiplet for the aromatic protons, a quartet for the methine proton (CH) adjacent to the bromine, and a doublet for the methyl protons (CH₃).

    • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the phenyl ring, and the two aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 2-bromopropiophenone will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2-bromopropiophenone.

Determination of Physical State and Appearance
  • Methodology: The physical state and appearance are determined by direct visual observation of the substance at a controlled ambient temperature (e.g., 20-25°C) and under atmospheric pressure. The color and clarity are recorded.

Boiling Point Determination (Micro Scale)
  • Methodology:

    • A small amount of the liquid sample (approx. 0.2 mL) is placed in a small test tube or fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the liquid.

    • The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus containing a heating block.

    • The sample is heated slowly (approx. 2 °C per minute) until a steady stream of bubbles emerges from the open end of the inverted capillary.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Density Measurement
  • Methodology:

    • The mass of a clean, dry pycnometer (a specific volume flask) or a graduated cylinder is accurately measured using an analytical balance.

    • The container is filled with a known volume of 2-bromopropiophenone.

    • The combined mass of the container and the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container.

    • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume). The measurement should be performed at a constant, recorded temperature.

Refractive Index Measurement
  • Methodology:

    • An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • The prism surfaces of the refractometer are cleaned and dried.

    • A few drops of 2-bromopropiophenone are placed on the lower prism.

    • The prisms are closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20°C), which is maintained by a circulating water bath.

    • The light source is adjusted, and the refractometer is focused until the light-dark boundary is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Spectroscopic Analysis Protocols
  • FTIR Spectroscopy (ATR Method):

    • A background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal is collected.

    • A small drop of liquid 2-bromopropiophenone is placed directly onto the ATR crystal.

    • The sample spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹).

  • NMR Spectroscopy:

    • A sample is prepared by dissolving 5-25 mg of 2-bromopropiophenone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

    • The NMR tube is placed in the spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • A dilute solution of 2-bromopropiophenone is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

    • A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

    • The sample is carried by an inert gas through a capillary column, which separates it from any impurities.

    • As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and detected, generating a mass spectrum.

Mandatory Visualizations

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a liquid organic compound such as 2-bromopropiophenone.

G cluster_0 Initial Assessment cluster_1 Physicochemical Measurement cluster_2 Spectroscopic Analysis cluster_3 Data Compilation & Reporting start Obtain Sample of 2-Bromopropiophenone visual Visual Observation (State, Color, Clarity) start->visual density Density Measurement visual->density bp Boiling Point Determination ri Refractive Index Measurement solubility Solubility Testing ftir FTIR Spectroscopy density->ftir nmr NMR Spectroscopy (1H & 13C) gcms GC-MS Analysis data Compile Data in Structured Table ftir->data report Generate Technical Report data->report

Caption: Workflow for the Physical Characterization of 2-Bromopropiophenone.

Role as a Synthetic Precursor

2-Bromopropiophenone is a key intermediate in the synthesis of various compounds. The diagram below illustrates its logical relationship as a precursor in a generalized synthetic pathway, for example, in the production of cathinone derivatives through nucleophilic substitution.

G precursor 2-Bromopropiophenone (C9H9BrO) reaction Nucleophilic Substitution Reaction precursor->reaction reagent Nucleophile (e.g., an Amine, R-NH2) reagent->reaction product Substituted Propiophenone Derivative (e.g., Cathinone) reaction->product byproduct Byproduct (e.g., HBr) reaction->byproduct

Caption: 2-Bromopropiophenone as a Precursor in Organic Synthesis.

References

Stability and storage conditions for α-bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of α-Bromopropiophenone

For researchers, scientists, and professionals in drug development, understanding the chemical stability and proper storage of reactive intermediates is paramount to ensuring experimental reproducibility, product purity, and safety. α-Bromopropiophenone, a common α-haloketone intermediate in organic synthesis, is valued for its reactivity but requires careful handling to prevent degradation.[1] This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and analytical methodologies for its assessment.

Physicochemical Properties

α-Bromopropiophenone is an organic compound characterized by a phenyl group attached to a propanone moiety, with a bromine atom on the alpha carbon.[2] This structure dictates its chemical reactivity and physical characteristics.

PropertyValueCitations
CAS Number 2114-00-3[2]
Molecular Formula C₉H₉BrO[3]
Molecular Weight 213.07 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2][5]
Boiling Point 245-250 °C (lit.)
Density 1.4 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.571 (lit.)
Solubility Soluble in organic solvents like ethanol, ether, and acetone[5]

Stability Profile

The stability of α-bromopropiophenone is influenced by environmental factors such as light, temperature, and the presence of other chemical agents. While generally stable under recommended conditions, its reactivity as an α-haloketone makes it susceptible to specific degradation pathways.[1][6]

Key Stability Factors:

  • Light Sensitivity: The compound is noted to be light-sensitive, suggesting that exposure to light, particularly UV radiation, can induce degradation.[2][3]

  • Thermal Stability: It is considered stable under normal, controlled temperature conditions.[6] However, elevated temperatures can accelerate degradation reactions.

  • Chemical Incompatibility: α-Bromopropiophenone should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents, as these can promote decomposition.[6]

  • Hydrolytic Stability: As a reactive α-haloketone, it is susceptible to nucleophilic attack.[1] Hydrolysis, particularly under basic or neutral conditions, is a potential degradation pathway, leading to the substitution of the bromine atom.

A plausible degradation pathway for α-bromopropiophenone is hydrolysis, which would result in the formation of α-hydroxypropiophenone and hydrobromic acid.

G cluster_conditions Degradation Condition A α-Bromopropiophenone (C₉H₉BrO) B α-Hydroxypropiophenone (C₉H₁₀O₂) A->B + H₂O C Hydrobromic Acid (HBr) A->C + H₂O Condition Hydrolysis (e.g., presence of H₂O)

Caption: Plausible hydrolytic degradation pathway for α-bromopropiophenone.

Recommended Storage Conditions

To maintain the integrity and purity of α-bromopropiophenone, adherence to specific storage protocols is essential. These conditions are designed to mitigate the risks identified in the stability profile.

ParameterRecommendationRationaleCitations
Temperature 2-8°CTo minimize thermal degradation and slow down potential side reactions.
Atmosphere Store in a dry, well-ventilated place.To prevent moisture absorption which can lead to hydrolysis.[6]
Container Keep container tightly closed.To prevent contamination and exposure to moisture and air.[6]
Light Exposure Protect from light.Due to its light-sensitive nature, storage in an amber or opaque container is advised.[2][3]
Incompatibilities Store away from strong oxidizing agents, acids, bases, and reducing agents.To prevent chemical reactions that would degrade the compound.[6]

Experimental Protocols for Stability Assessment

A comprehensive stability study for α-bromopropiophenone involves subjecting the compound to controlled stress conditions and analyzing its purity and degradation products over time. While specific degradation kinetics are not publicly available, a standard workflow can be established using common analytical techniques.[7]

General Experimental Workflow

The assessment of chemical stability typically follows a structured workflow from sample preparation to data analysis. This process is crucial for developing a stability-indicating analytical method.

G cluster_setup 1. Study Setup cluster_testing 2. Stability Testing cluster_analysis 3. Analysis cluster_conclusion 4. Data Evaluation A Reference Standard (α-Bromopropiophenone, >95%) B Prepare Samples for Stress Conditions (Thermal, Photolytic, Hydrolytic) A->B C Store samples under controlled conditions (e.g., 2-8°C, 40°C, light chamber) B->C D Withdraw samples at specified time intervals (T=0, 1, 3, 6 months) C->D E Analyze via Stability-Indicating Method (e.g., HPLC-UV, GC-MS) D->E F Identify & Quantify Degradation Products E->F G Assess Purity & Degradation Profile F->G H Determine Shelf-Life & Confirm Storage Conditions G->H

Caption: General workflow for a chemical stability study.

Methodology: HPLC-UV for Potency and Purity

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a cornerstone for assessing the purity of a substance and separating its degradation products.

Objective: To develop and validate an HPLC-UV method capable of quantifying α-bromopropiophenone and resolving it from any potential degradants.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Standard: α-Bromopropiophenone reference standard of known purity.

  • Sample Diluent: Mobile phase or a suitable organic solvent.

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm (based on the chromophore).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the diluent at approximately 1 mg/mL. Create working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the α-bromopropiophenone sample in the diluent to a known concentration (e.g., 1 mg/mL).

4. Forced Degradation Study:

  • Acid/Base Hydrolysis: Reflux the sample with 0.1N HCl and 0.1N NaOH, respectively. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photodegradation: Expose the sample solution to UV light (e.g., ICH-compliant photostability chamber).

  • Analyze all stressed samples by the developed HPLC method to ensure peak purity and separation of degradants from the main peak.

5. Data Analysis:

  • Calculate the percentage of α-bromopropiophenone remaining at each time point using the peak area relative to the initial (T=0) sample.

  • Identify and quantify degradation products using a relative response factor or by isolating and characterizing them using techniques like Mass Spectrometry (MS).[7]

By following this guide, researchers and drug development professionals can ensure the proper handling, storage, and stability assessment of α-bromopropiophenone, thereby safeguarding the quality and integrity of their synthetic processes and final products.

References

α-Bromopropiophenone: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromopropiophenone (2-bromo-1-phenyl-1-propanone) is a pivotal intermediate in organic synthesis, renowned for its utility as a versatile building block in the construction of a wide array of pharmaceutical agents and complex organic molecules.[1][2] This technical guide provides an in-depth overview of α-bromopropiophenone, encompassing its synthesis, chemical properties, and significant applications, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

α-Bromopropiophenone, a member of the α-halo ketone class of compounds, is a colorless to pale yellow liquid characterized by the presence of a bromine atom at the carbon alpha to the carbonyl group.[2] This structural feature imparts a high degree of reactivity, making it a valuable precursor in various synthetic transformations.[2] Its primary application lies in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[1] Notably, it is a key starting material for the synthesis of several central nervous system stimulants and related compounds, including cathinone and its derivatives, as well as the bronchodilator and decongestant ephedrine.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of α-bromopropiophenone is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO[1][5]
Molecular Weight 213.07 g/mol [1][5]
Appearance Colorless to pale yellow liquid/oil[1][2]
Boiling Point 245-250 °C (lit.)
138-140 °C at 14 mmHg (lit.)
135-138 °C at 20 mmHg[6][7]
Density 1.41 g/cm³ at 25 °C (lit.)[1]
Refractive Index n20/D 1.571 (lit.)
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, acetone, and dichloromethane.[1]
CAS Number 2114-00-3[2]

Synthesis of α-Bromopropiophenone

The most prevalent method for the synthesis of α-bromopropiophenone is the direct α-bromination of propiophenone. Several protocols have been developed, employing different brominating agents and reaction conditions to optimize yield and purity.

Synthesis Methods: A Comparative Overview
MethodBrominating AgentSolventCatalyst/ConditionsYieldPurityReference(s)
Direct Bromination Bromine (Br₂)Dichloromethane20 °CQuantitativeNot specified[8]
In Situ Bromination Sodium Bromide / Hydrogen Peroxide30% Sulfuric AcidRoom Temperature, 1-2h94%96% (HPLC)[9]
Direct Bromination in Aqueous Suspension Bromine (Br₂)Saturated Sodium Chloride Solution~50 °C~QuantitativeNot specified[10]
Friedel-Crafts Acylation Bromopropionyl bromideBenzeneAluminum chloride80%Not specified[6][7]
Bromination with Cupric Bromide Cupric BromideEthyl acetate / ChloroformReflux (60-80 °C), 0.5-1h95%Not specified[11]
Detailed Experimental Protocols

Protocol 1: Green Synthesis via in situ Bromination [9]

This method utilizes a safer and more environmentally friendly approach by generating bromine in situ.

  • Materials:

    • Propiophenone (13.4 g, 0.1 mol)

    • Sodium bromide (41.2 g, 0.4 mol)

    • 30% Sulfuric acid (32.7 g, 0.1 mol)

    • 27% Hydrogen peroxide (35.2 g, 0.25 mol)

    • Saturated sodium carbonate solution

    • Saturated sodium chloride solution

    • Anhydrous magnesium sulfate

    • 500 mL round-bottom flask

  • Procedure:

    • To a 500 mL round-bottom flask, add propiophenone (13.4 g) and sodium bromide (41.2 g).

    • Stir the mixture evenly at room temperature.

    • Add 30% sulfuric acid (32.7 g) to the mixture.

    • Slowly add 27% hydrogen peroxide (35.2 g) dropwise.

    • Continue to stir the reaction mixture for 1-2 hours after the addition is complete.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, stop stirring and allow the layers to separate.

    • Wash the organic layer with saturated sodium carbonate solution and then with saturated sodium chloride solution.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Concentrate the organic phase to obtain α-bromopropiophenone as a yellow oily liquid.

  • Expected Outcome:

    • Yield: 94%

    • Purity: 96% (as determined by HPLC)

Protocol 2: Direct Bromination in Dichloromethane

This is a classic and straightforward method for α-bromination.

  • Materials:

    • Propiophenone (72 g, 0.5 mol)

    • Bromine (82 g, 0.51 mol)

    • Dichloromethane (600 mL)

  • Procedure:

    • Dissolve propiophenone (72 g) in 500 mL of dichloromethane in a suitable reaction vessel.

    • Prepare a solution of bromine (82 g) in 100 mL of dichloromethane.

    • Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.

    • After the addition is complete, stir the solution for an additional 30 minutes.

    • Evaporate the solvent under reduced pressure to obtain α-bromopropiophenone.

  • Expected Outcome:

    • Yield: Quantitative

Key Reactions and Applications in Drug Development

α-Bromopropiophenone is a versatile intermediate due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution.

Synthesis of Cathinone and its Derivatives

A primary application of α-bromopropiophenone is in the synthesis of cathinone and its substituted analogs, which are of significant interest in medicinal chemistry and pharmacology. The reaction proceeds via a nucleophilic substitution of the bromine atom by an amine.

Reaction with Methylamine:

The reaction of α-bromopropiophenone with methylamine yields α-methylaminopropiophenone (methcathinone or ephedrone), a precursor for the synthesis of ephedrine and pseudoephedrine.[4]

  • Mechanism: The reaction is a standard SN2 nucleophilic substitution. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion.

Diagram of the Reaction with Methylamine:

Caption: Reaction of α-bromopropiophenone with methylamine.

Synthesis of Ephedrine

α-Methylaminopropiophenone, derived from α-bromopropiophenone, can be reduced to form ephedrine and pseudoephedrine.[4] This reduction of the ketone functionality to a secondary alcohol is a critical step in the synthesis of these widely used pharmaceuticals.

Favorskii Rearrangement

Under basic conditions, α-halo ketones like α-bromopropiophenone can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.[8][12] This reaction proceeds through a cyclopropanone intermediate and can be a powerful tool for carbon skeleton rearrangement.[13] The specific products depend on the base and nucleophile used.[13]

Diagram of the Favorskii Rearrangement Mechanism:

G Favorskii Rearrangement of α-Bromopropiophenone A α-Bromopropiophenone C₆H₅COCH(Br)CH₃ B Enolate Formation Base removes α'-proton A->B Base (e.g., OH⁻) C Cyclopropanone Intermediate Intramolecular SN2 B->C D Nucleophilic Attack Nucleophile attacks carbonyl carbon C->D Nucleophile (e.g., OH⁻) E Ring Opening Forms more stable carbanion D->E F Protonation Yields final product E->F H₂O G Carboxylic Acid Derivative e.g., C₆H₅CH(CH₃)COOH F->G G Experimental Workflow for α-Bromopropiophenone Synthesis and Reaction cluster_synthesis Synthesis of α-Bromopropiophenone cluster_workup Work-up and Purification cluster_reaction Subsequent Reaction (e.g., Amination) A 1. Reactant Setup (Propiophenone, Brominating Agent, Solvent) B 2. Bromination Reaction (Controlled Temperature and Addition) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching and Phase Separation C->D E 5. Washing (e.g., with NaHCO₃, Brine) D->E F 6. Drying (Anhydrous MgSO₄ or Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. (Optional) Further Purification (Distillation or Crystallization) G->H I 9. Reaction with Nucleophile (e.g., Methylamine) H->I J 10. Product Isolation and Purification I->J

References

The Dawn of a Reactive Intermediate: An In-depth Technical Guide to the Discovery and History of Alpha-Haloketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of alpha-haloketone synthesis. From early serendipitous discoveries to the establishment of named reactions that have become cornerstones of organic synthesis, this document traces the chronological evolution of methods for preparing these versatile and highly reactive intermediates. Quantitative data from seminal publications are tabulated for comparative analysis, and detailed experimental protocols from these historical reports are provided. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical principles.

Early Discoveries and the Dawn of Halogenation

The first encounters with alpha-haloketones date back to the mid-19th century, emerging from the broader exploration of halogen chemistry with organic compounds. One of the earliest documented syntheses of an alpha-haloketone is the preparation of chloroacetone. While a definitive single "discoverer" is difficult to pinpoint, early investigations into the reaction of acetone with chlorine laid the groundwork. For instance, in 1871, Emmerling and Engler reported the synthesis of phenacyl bromide by the bromination of acetophenone, showcasing an early example of direct halogenation of a ketone.

These initial methods were often characterized by harsh reaction conditions and the formation of multiple halogenated byproducts. The direct halogenation of ketones, typically carried out in the presence of an acid or base, proceeds through an enol or enolate intermediate. The reactivity of the alpha-position is enhanced by the electron-withdrawing nature of the carbonyl group, making the alpha-protons acidic and susceptible to deprotonation.

Foundational Named Reactions in Alpha-Haloketone Synthesis

The late 19th and early 20th centuries saw the development of more refined and reliable methods for the synthesis of alpha-haloketones, several of which are now recognized as classic named reactions in organic chemistry.

The Hell-Volhard-Zelinsky Reaction (1881-1887)

Initially developed for the alpha-bromination of carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction became a pivotal method for accessing alpha-bromo acyl bromides, which are themselves precursors to other alpha-halo carbonyl compounds. The reaction was independently discovered and refined by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky. The key insight of the HVZ reaction is the in situ formation of an acid bromide, which readily enolizes, allowing for selective alpha-bromination with elemental bromine.

The Nierenstein Reaction (1915)

In 1915, Maximilian Nierenstein reported a method for the synthesis of chloromethyl ketones from the reaction of acyl chlorides with diazomethane. This reaction provided a valuable route to alpha-chloroketones, which were otherwise challenging to prepare selectively. The reaction proceeds through the formation of a diazoketone intermediate, which is subsequently converted to the alpha-chloroketone upon reaction with hydrogen chloride.

The Favorskii Rearrangement (1894)

While primarily known as a rearrangement of alpha-haloketones to carboxylic acid derivatives, the work of Alexei Yevgrafovich Favorskii in 1894 significantly advanced the understanding of the reactivity of these compounds. The rearrangement, which proceeds through a cyclopropanone intermediate, highlighted the unique chemical behavior of the alpha-halo ketone moiety and spurred further investigation into their synthesis and utility.

Quantitative Data from Historical Syntheses

The following tables summarize the quantitative data extracted from seminal publications on the synthesis of alpha-haloketones. These data provide a snapshot of the reaction conditions and yields achieved by the pioneering chemists in this field.

Reaction Substrate Reagents Conditions Product Reported Yield Reference
Direct BrominationAcetophenoneBromine, Aluminum Chloride (catalyst)Ether, ice bathPhenacyl bromide88-96% (crude), 64-66% (recrystallized)Emmerling and Engler (1871); Organic Syntheses procedure
Hell-Volhard-ZelinskyPropionic AcidBromine, Red PhosphorusHeatingalpha-Bromopropionyl bromideNot explicitly stated in early reportsvon Hell (1881), Volhard (1887), Zelinsky (1887)
Nierenstein ReactionBenzoyl ChlorideDiazomethane, HClEtheralpha-ChloroacetophenoneNot explicitly stated in early reportsNierenstein (1915)

Detailed Experimental Protocols from Original Literature

The following protocols are adapted from the original publications and early, reliable sources, providing a glimpse into the experimental techniques of the time.

Synthesis of Phenacyl Bromide (Adapted from Organic Syntheses, Coll. Vol. 2, p.480 (1943); originally based on Emmerling and Engler, 1871)

Materials:

  • Acetophenone (50 g, 0.42 mole)

  • Anhydrous ether (50 cc)

  • Anhydrous aluminum chloride (0.5 g)

  • Bromine (67 g, 21.5 cc, 0.42 mole)

  • Water

  • Petroleum ether

  • Methanol

Procedure:

  • A solution of 50 g of acetophenone in 50 cc of anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, a mechanical stirrer, and a reflux condenser.

  • The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.

  • Bromine (67 g) is added gradually from the separatory funnel with stirring at a rate of about 1 cc per minute.

  • After the addition of bromine is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure with a slight current of air.

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether to remove color.

  • The crystals are filtered with suction and washed with fresh portions of the solvent mixture until a white product is obtained. The crude product weighs 74–80 g (88–96% yield) and melts at 45–48°C.

  • For further purification, the crude product may be recrystallized from 25–30 cc of methanol, yielding 54–55 g (64–66% yield) of white crystals with a melting point of 49–51°C.

Synthesis of Chloroacetone (Conceptual procedure based on early methods)

Materials:

  • Acetone

  • Chlorine gas

  • Calcium carbonate (marble chips)

Procedure:

  • Acetone is placed in a reaction vessel equipped with a gas inlet tube and a reflux condenser.

  • Calcium carbonate is added to neutralize the hydrogen chloride gas that is formed during the reaction.

  • A stream of chlorine gas is passed through the acetone. The reaction is often initiated by gentle warming or exposure to sunlight.

  • The reaction is monitored for the consumption of chlorine and the formation of chloroacetone.

  • Upon completion, the reaction mixture is washed with water to remove any remaining acid and unreacted acetone.

  • The organic layer is separated and distilled to obtain pure chloroacetone.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the modern understanding of the key reaction mechanisms in alpha-haloketone synthesis.

Hell_Volhard_Zelinsky_Reaction cluster_0 Step 1: Acid Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination Carboxylic_Acid R-CH2-COOH Acid_Bromide R-CH2-COBr Carboxylic_Acid->Acid_Bromide + PBr3 - H3PO3 PBr3 PBr3 Acid_Bromide_2 R-CH2-COBr Acid_Bromide->Acid_Bromide_2 Enol R-CH=C(OH)Br Acid_Bromide_2->Enol Tautomerization Enol_2 R-CH=C(OH)Br Enol->Enol_2 Alpha_Bromo_Acid_Bromide R-CH(Br)-COBr Enol_2->Alpha_Bromo_Acid_Bromide + Br2 - HBr Br2 Br2

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Nierenstein_Reaction cluster_0 Step 1: Diazoketone Formation cluster_1 Step 2: Halogenation Acyl_Chloride R-COCl Diazoketone R-CO-CHN2 Acyl_Chloride->Diazoketone + CH2N2 - HCl Diazomethane CH2N2 Diazoketone_2 R-CO-CHN2 Diazoketone->Diazoketone_2 Alpha_Chloroketone R-CO-CH2Cl Diazoketone_2->Alpha_Chloroketone + HCl - N2 HCl HCl

Caption: Mechanism of the Nierenstein Reaction.

Favorskii_Rearrangement cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Cyclopropanone Formation cluster_2 Step 3: Nucleophilic Attack and Ring Opening Alpha_Haloketone R-CH(X)-CO-CH2R' Enolate R-CH(X)-C(O-)=CHR' Alpha_Haloketone->Enolate + Base - HB+ Base Base Enolate_2 R-CH(X)-C(O-)=CHR' Enolate->Enolate_2 Cyclopropanone Cyclopropanone Intermediate Enolate_2->Cyclopropanone Intramolecular SN2 Cyclopropanone_2 Cyclopropanone Intermediate Cyclopropanone->Cyclopropanone_2 Rearranged_Product Rearranged Carboxylate Derivative Cyclopropanone_2->Rearranged_Product + Nu- Ring Opening Nucleophile Nu-

Caption: Mechanism of the Favorskii Rearrangement.

Conclusion

The journey of alpha-haloketone synthesis from its nascent stages in the 19th century to the well-established named reactions of the early 20th century reflects the broader evolution of organic chemistry. The development of these synthetic methods not only provided access to a crucial class of reactive intermediates but also deepened the fundamental understanding of reaction mechanisms. For contemporary researchers in drug development and other scientific fields, a thorough appreciation of this history offers valuable context for the continued innovation and application of alpha-haloketone chemistry.

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2-Bromo-1-phenyl-1-propanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-phenyl-1-propanone is a key α-haloketone intermediate used in the synthesis of a wide range of heterocyclic compounds. Its structure, featuring an electrophilic carbonyl carbon and an adjacent carbon with a bromine leaving group, allows it to react readily with various nucleophiles to form diverse and medicinally relevant ring systems. This document outlines its application in the synthesis of thiazoles, quinoxalines, and imidazoles, providing detailed experimental protocols, quantitative data, and workflow diagrams.

Synthesis of Thiazole Derivatives via Hantzsch Condensation

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[1][2][3] This reaction is known for its simplicity and high yields, providing a direct route to the thiazole core, a scaffold present in numerous pharmaceutical agents.[1][4]

Reaction Pathway & Workflow

The synthesis proceeds through an initial SN2 reaction between the thioamide's sulfur atom and the α-carbon of the ketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.[1][3]

Hantzsch_Thiazole_Synthesis cluster_reactants reagent1 2-Bromo-1-phenyl-1-propanone product 4-Methyl-5-phenyl- 2-aminothiazole reagent2 Thiourea plus + plus->product EtOH, Reflux

Caption: Hantzsch thiazole synthesis pathway.

Synthesis_Workflow Reactants Combine Reactants (α-Haloketone, Thioamide) Setup Add Solvent & Heat (e.g., Ethanol, Reflux) Reactants->Setup Reaction Monitor Reaction (e.g., TLC) Setup->Reaction Workup Cool & Precipitate (e.g., add to Na2CO3 soln) Reaction->Workup Purify Isolate Product (Filtration) Workup->Purify Analyze Characterization (NMR, MS, MP) Purify->Analyze

Caption: General experimental workflow for synthesis.

Experimental Protocol: Synthesis of 4-Methyl-5-phenyl-2-aminothiazole

This protocol is adapted from the Hantzsch synthesis of 2-amino-4-phenylthiazole.[1]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-phenyl-1-propanone (5.0 mmol, 1.07 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Heating: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 40 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.

  • Isolation: Stir the resulting suspension for 15 minutes. Collect the precipitated solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic impurities. Allow the product to air dry on a watch glass. The product is often pure enough for characterization without further purification.[1]

Data Presentation
Reactant 1Reactant 2ConditionsProductYield (%)
2-Bromo-1-phenyl-1-propanoneThioureaEthanol, Reflux, 1h4-Methyl-5-phenyl-2-aminothiazoleHigh (>90%)
2-BromoacetophenoneThioureaMethanol, 100°C, 30 min2-Amino-4-phenylthiazole99%[3]

Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of benzoheterocycles. The reaction between an α-haloketone and an o-phenylenediamine is a common and efficient method for their synthesis.[5] This condensation reaction typically proceeds under mild conditions and can be catalyzed by various acids.

Reaction Pathway

The reaction involves a tandem condensation where both amino groups of the o-phenylenediamine react with the carbonyl and the α-carbon of the haloketone, followed by cyclization and aromatization to yield the quinoxaline core.

Quinoxaline_Synthesis cluster_reactants reagent1 2-Bromo-1-phenyl-1-propanone product 2-Methyl-3-phenylquinoxaline reagent2 o-Phenylenediamine plus + plus->product EtOH, Reflux Imidazole_Synthesis cluster_reactants reagent1 2-Bromo-1-phenyl-1-propanone product 4-Methyl-2,5-diphenyl-1H-imidazole reagent2 Benzamidine plus + plus->product Base, Heat

References

Application Notes: α-Bromopropiophenone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Bromopropiophenone is a highly versatile synthetic intermediate belonging to the class of α-halo ketones. Its structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it an excellent electrophile for a variety of nucleophilic substitution and condensation reactions. This reactivity is harnessed in the pharmaceutical industry to construct the core scaffolds of numerous active pharmaceutical ingredients (APIs). This document outlines key applications and provides detailed protocols for the use of α-bromopropiophenone in the synthesis of critical pharmaceutical intermediates.

Core Applications

The primary applications of α-bromopropiophenone in pharmaceutical synthesis involve its reaction with amine and thioamide nucleophiles to form carbon-nitrogen and carbon-sulfur bonds, respectively. These reactions are fundamental to the synthesis of phenylpropanolamines, cathinone derivatives, and various heterocyclic systems.

  • Synthesis of Phenylpropanolamine and Cathinone Scaffolds: α-Bromopropiophenone is a key precursor for producing β-keto amines. Nucleophilic substitution of the bromine atom with primary or secondary amines yields intermediates that are central to drugs like ephedrine, pseudoephedrine, and cathinone derivatives. The resulting α-amino ketone can be further modified, typically through reduction of the ketone, to produce the final phenylpropanolamine structure.

  • Synthesis of Bupropion and Analogs: A structurally related precursor, 2-bromo-3'-chloropropiophenone, is essential for the synthesis of the antidepressant bupropion. The core synthetic step involves the N-alkylation of tert-butylamine with the α-bromo ketone to form the bupropion free base.[1][2]

  • Synthesis of Heterocyclic Compounds (Aminothiazoles): α-Bromopropiophenone serves as a classic substrate in the Hantzsch thiazole synthesis.[3] By reacting it with thiourea or substituted thioamides, 2-aminothiazole derivatives can be efficiently prepared. The 2-aminothiazole moiety is a privileged scaffold found in a wide range of medicinally active compounds, including antibacterial and anticancer agents.[4]

Synthetic Schemes and Workflows

Workflow for Pharmaceutical Intermediate Synthesis from Propiophenone

The following diagram illustrates the general synthetic pathways starting from propiophenone, a common precursor to α-bromopropiophenone.

G Propiophenone Propiophenone aBP α-Bromopropiophenone Propiophenone->aBP α-Bromination (e.g., Br₂) Ephedrone α-Methylaminopropiophenone (Ephedrone) aBP->Ephedrone Amination (Methylamine) Aminothiazole 2-Amino-4-phenylthiazole Derivative aBP->Aminothiazole Hantzsch Synthesis (Thiourea) Ephedrine Ephedrine/ Pseudoephedrine Ephedrone->Ephedrine Reduction (e.g., H₂/Catalyst) mCPP m-Chloropropiophenone aBmCPP 2-Bromo-3'-chloropropiophenone mCPP->aBmCPP α-Bromination (e.g., NBS) Bupropion Bupropion aBmCPP->Bupropion Amination (tert-Butylamine)

Caption: General synthetic routes using α-bromoketones.

Hantzsch Thiazole Synthesis Pathway

This diagram details the mechanism of the Hantzsch synthesis for forming a 2-aminothiazole ring from α-bromopropiophenone and thiourea.

Hantzsch Start α-Bromopropiophenone + Thiourea Intermediate1 S-Alkylation Intermediate (Thiouronium Salt) Start->Intermediate1 Nucleophilic Attack (SN2) Sulfur attacks α-carbon Intermediate2 Cyclic Hydroxy-isomer (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Nitrogen attacks carbonyl carbon Product 2-Amino-4-phenylthiazole Intermediate2->Product Dehydration Loss of H₂O to form aromatic ring

Caption: Mechanism of Hantzsch thiazole synthesis.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key transformations involving α-bromopropiophenone and its derivatives.

Table 1: α-Bromination of Propiophenone Derivatives

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PropiophenoneBr₂Glacial Acetic Acid15-250.5+~90-97[5]
PropiophenoneH₂O₂ / NaBr / H₂SO₄NoneRoom Temp1-294[6]
PropiophenoneBr₂Saturated NaCl(aq)~50-Quantitative[7]
m-ChloropropiophenoneBr₂Dichloromethane4410 min (flow)High[1]
m-ChloropropiophenoneNBS / p-TSAAcetonitrile60-652>99 (conversion)[8]
4-MethylpropiophenoneBr₂ / HBr (cat.)DichloromethaneRoom Temp1~99[9]

Table 2: Synthesis of Pharmaceutical Intermediates via Amination

| α-Bromo Ketone | Amine | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | α-Bromopropiophenone | Methylamine | Benzene / Water | 50-70 | - | Ephedrone | 70-74 |[10] | | 2-Bromo-3'-chloropropiophenone | tert-Butylamine | NMP / Toluene | 55-60 | - | Bupropion Base | 75 (overall) |[8] | | 2-Bromo-3'-chloropropiophenone | tert-Butylamine | Dichloromethane | - | < 2 (one-pot) | Bupropion HCl | 75-85 (overall) |[11] | | 2-Bromo-3'-chloropropiophenone | 2-Amino-2-methyl-1-propanol | Acetonitrile | Reflux | - | Hydroxybupropion | 90 |[12] |

Experimental Protocols

Protocol 1: Synthesis of α-Bromopropiophenone from Propiophenone

This protocol is adapted from a high-yield, solvent-free method.[6]

Materials:

  • Propiophenone (0.1 mol, 13.4 g)

  • Sodium bromide (NaBr) (0.4 mol, 41.2 g)

  • Sulfuric acid (30% aqueous solution, 0.1 mol, 32.7 g)

  • Hydrogen peroxide (27% aqueous solution, 0.25 mol, 35.2 g)

  • Saturated sodium carbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • 500 mL round-bottom flask

Procedure:

  • To a 500 mL round-bottom flask, add propiophenone (13.4 g) and sodium bromide (41.2 g).

  • Stir the mixture to ensure homogeneity, then add 30% sulfuric acid (32.7 g).

  • Begin slow, dropwise addition of 27% hydrogen peroxide (35.2 g) to the stirring mixture at room temperature. Maintain control over the addition rate to manage any exotherm.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium carbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain α-bromopropiophenone as a yellow oil (Expected yield: ~94%).[6]

Protocol 2: Synthesis of α-Methylaminopropiophenone (Ephedrone)

This protocol describes the amination of α-bromopropiophenone to form the key intermediate for ephedrine synthesis.[10]

Materials:

  • α-Bromopropiophenone (from previous step, ~0.4 mol) in benzene solution

  • Methylamine hydrochloride (0.835 mol, 56.5 g)

  • Sodium hydroxide (1.67 mol, 67.5 g)

  • Benzene

  • 1N Hydrochloric acid

  • Acetone

  • Water

Procedure:

  • Take the benzene solution containing α-bromopropiophenone (prepared from ~0.4 mol propiophenone) and add 30 mL of water.

  • Add a 20% sodium carbonate solution until the mixture is weakly alkaline.

  • In a separate beaker, prepare a solution of methylamine hydrochloride (56.5 g) in 55 mL of water and add it to the reaction mixture.

  • Prepare a solution of sodium hydroxide (67.5 g) in 80 mL of water. Add this solution to the reaction mixture over 10 minutes, maintaining the temperature between 50-60°C.

  • After the addition, raise the temperature to 70°C and maintain until the reaction is complete.

  • Cool the mixture to room temperature. Unreacted methylamine can be removed by bubbling air through the solution into a trap containing 5% HCl.

  • Separate the benzene and aqueous layers. Extract the aqueous layer twice with benzene.

  • Combine all benzene extracts, wash with water, and then extract the product into an aqueous layer by stirring with 1N HCl.

  • Evaporate the aqueous solution of ephedrone hydrochloride under vacuum to a thick syrup.

  • Add acetone to the syrup to precipitate the product as a white solid.

  • Filter the white precipitate, wash with acetone, and dry to yield ephedrone hydrochloride (Expected yield: 70-74% based on the initial propiophenone).[10]

Protocol 3: One-Pot Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general representation of the Hantzsch thiazole synthesis.[4]

Materials:

  • Propiophenone (10 mmol)

  • Copper(II) Bromide (CuBr₂) (22 mmol)

  • Thiourea (12 mmol)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add propiophenone (10 mmol), thiourea (12 mmol), and copper(II) bromide (22 mmol).

  • Add ethanol as the solvent and heat the mixture to reflux. Note: The CuBr₂ acts as an in-situ brominating agent for the propiophenone.

  • Stir the reaction at reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-amino-4-phenylthiazole derivative.

References

Application Notes and Protocols: Step-by-Step Synthesis of α,β-Unsaturated Ketones from α-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of α,β-unsaturated ketones, specifically phenyl vinyl ketone, commencing from α-bromopropiophenone. The synthesis is a two-step process involving the initial bromination of propiophenone to yield α-bromopropiophenone, followed by a dehydrobromination reaction to introduce the α,β-unsaturation. This methodology is a fundamental transformation in organic synthesis, providing a key building block for various pharmacologically active molecules and research chemicals. The protocols herein are established, reliable, and scalable for laboratory settings.

Introduction

α,β-Unsaturated ketones are pivotal structural motifs in a vast array of biologically active compounds and are versatile intermediates in organic synthesis. Their conjugated system allows for various transformations, making them valuable precursors in drug development and materials science. The synthesis of these compounds from readily available starting materials is of significant interest. This protocol details a robust two-step synthesis of phenyl vinyl ketone, an exemplary α,β-unsaturated ketone, starting from the commercially available propiophenone. The initial step involves the α-bromination of propiophenone to form α-bromopropiophenone.[1][2][3] This intermediate is then subjected to a base-induced elimination of hydrogen bromide to afford the desired α,β-unsaturated ketone.[4] This dehydrobromination step is a classic example of an E2 elimination reaction.[4]

Synthesis Pathway Overview

The overall synthetic strategy is a two-step process:

  • Step 1: α-Bromination of Propiophenone. Propiophenone is treated with a brominating agent, such as bromine in acetic acid, to selectively introduce a bromine atom at the α-position to the carbonyl group, yielding α-bromopropiophenone.

  • Step 2: Dehydrobromination of α-Bromopropiophenone. The resulting α-bromopropiophenone undergoes an elimination reaction in the presence of a suitable base, such as pyridine, to form phenyl vinyl ketone, the target α,β-unsaturated ketone.[4]

Synthesis_Pathway Propiophenone Propiophenone alpha_Bromopropiophenone α-Bromopropiophenone Propiophenone->alpha_Bromopropiophenone Step 1: α-Bromination (Br₂, Acetic Acid) Phenyl_Vinyl_Ketone Phenyl Vinyl Ketone (α,β-Unsaturated Ketone) alpha_Bromopropiophenone->Phenyl_Vinyl_Ketone Step 2: Dehydrobromination (Pyridine, Heat)

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of α-Bromopropiophenone

This protocol is adapted from established procedures for the α-bromination of ketones.[1]

Materials:

  • Propiophenone

  • Glacial Acetic Acid

  • Bromine

  • Ice bath

  • Two-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • In a 2000 mL two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 1 mole (134.2 g) of propiophenone in 250 mL of glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Over a period of one hour, add 1.05 moles of bromine (168 g; 53.5 mL) dissolved in 150 mL of glacial acetic acid dropwise with continuous stirring. Maintain the reaction temperature between 10-20°C.

  • After the addition is complete, heat the reaction mixture on a water bath with stirring at a bath temperature of 50°C for 4 hours.

  • Remove the volatiles by vacuum distillation using a rotary evaporator.

  • The residue, a yellowish oil, is α-bromopropiophenone and can be used in the next step without further purification.

Quantitative Data Summary (Step 1):

ParameterValueReference
Starting MaterialPropiophenone[1]
ReagentsBromine, Glacial Acetic Acid[1]
Productα-Bromopropiophenone[1][5]
YieldQuantitative (crude)[1]
Purity (typical)Sufficient for next step[1]
Step 2: Synthesis of Phenyl Vinyl Ketone (α,β-Unsaturated Ketone)

This protocol utilizes a base-induced elimination of HBr from the α-bromo ketone.[4]

Materials:

  • α-Bromopropiophenone (from Step 1)

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Place the crude α-bromopropiophenone from Step 1 into a round-bottom flask equipped with a reflux condenser.

  • Add an excess of pyridine to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to remove the pyridine hydrobromide salt and excess pyridine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure phenyl vinyl ketone.

Quantitative Data Summary (Step 2):

ParameterValueReference
Starting Materialα-Bromopropiophenone[4]
ReagentPyridine[4]
ProductPhenyl Vinyl Ketone
Reaction TypeE2 Elimination[4]
PurificationColumn Chromatography

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Dehydrobromination A1 Dissolve Propiophenone in Acetic Acid A2 Cool in Ice Bath A1->A2 A3 Add Bromine Solution Dropwise (10-20°C) A2->A3 A4 Heat at 50°C for 4 hours A3->A4 A5 Vacuum Distillation A4->A5 A6 Crude α-Bromopropiophenone A5->A6 B1 Reflux α-Bromopropiophenone with Pyridine A6->B1 Transfer to next step B2 Cool and Dilute with Dichloromethane B1->B2 B3 Wash with Saturated Sodium Bicarbonate B2->B3 B4 Dry Organic Layer B3->B4 B5 Concentrate B4->B5 B6 Column Chromatography B5->B6 B7 Pure Phenyl Vinyl Ketone B6->B7

Caption: Detailed experimental workflow.

Applications in Drug Development and Research

α,β-Unsaturated ketones are key pharmacophores and synthetic intermediates. For instance, they are precursors in the synthesis of various heterocyclic compounds, such as pyrimidines and pyrazolines, which exhibit a wide range of biological activities including antimicrobial and anticancer properties. The reactivity of the α,β-unsaturated system allows for Michael additions, a fundamental reaction in the formation of carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity in drug candidates.

Safety Precautions

  • α-Bromopropiophenone is a lachrymator and is irritating to the skin and respiratory tract. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [1][5]

  • Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Pyridine is a flammable and harmful liquid. Avoid inhalation and skin contact.

  • Always perform reactions in appropriate glassware and ensure proper quenching of reactive reagents.

References

Green Chemistry Approaches to α-Bromination of Propiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-bromination of propiophenone is a critical transformation in organic synthesis, yielding a valuable intermediate for the production of various pharmaceuticals and fine chemicals. Traditional bromination methods often rely on hazardous reagents like elemental bromine and volatile organic solvents, posing significant environmental and safety concerns. This document outlines modern, green chemistry alternatives that offer safer, more sustainable, and efficient pathways to α-bromopropiophenone. These approaches focus on the use of less hazardous reagents, alternative reaction media, catalytic systems, and energy-efficient techniques.

Aqueous Hydrogen Peroxide-Hydrobromic Acid System ("On Water")

This method stands out for its simplicity, use of inexpensive and low-toxicity reagents, and elimination of organic solvents and waste.[1][2] The reaction proceeds efficiently at room temperature, offering high selectivity for monobromination.[1]

Data Summary
Brominating SystemSubstrateSolventTemperatureTimeYield (%)Reference
H₂O₂ / HBrKetonesWaterRoom Temp.9-24 h69-97%[1][2]
Experimental Protocol: α-Bromination of Propiophenone using H₂O₂/HBr
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add propiophenone (1 equivalent).

  • Reagent Addition: To the stirring propiophenone, add 48% aqueous hydrobromic acid (HBr) (1.5 equivalents).

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (1.5 equivalents) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the denser α-bromopropiophenone layer can be separated. For smaller scale reactions, add a minimal amount of a non-chlorinated organic solvent to extract the product. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Experimental Workflow

sub Propiophenone reaction Stir at Room Temperature sub->reaction hbr 48% aq. HBr hbr->reaction h2o2 30% aq. H₂O₂ h2o2->reaction workup Phase Separation or Minimal Solvent Extraction reaction->workup purification Vacuum Distillation workup->purification product α-Bromopropiophenone purification->product

Caption: Workflow for H₂O₂/HBr mediated α-bromination.

Catalytic Bromination Methods

Catalytic approaches offer the advantage of high efficiency and selectivity while minimizing waste. Various catalysts have been explored for the α-bromination of ketones.

Copper(II) Bromide (CuBr₂) Catalysis

CuBr₂ can serve as both a catalyst and a bromine source for the α-halogenation of ketones.[3][4] Complexes of CuBr₂ with organic ligands derived from biomass have also been investigated to enhance selectivity.[3]

Data Summary
Catalyst / Brominating AgentSubstrateMethodYield (%)Reference
α-CDCuBr₂ complexPropiophenoneOne-pot α-amination80% (of α-aminoketone)[3][4]

Note: The cited yield is for a subsequent amination reaction where the bromo-intermediate is formed in situ.

Experimental Protocol: CuBr₂-Mediated α-Bromination (General)
  • Reaction Setup: To a solution of propiophenone (1 equivalent) in a suitable solvent (e.g., ethyl acetate), add CuBr₂ (2 equivalents).[5]

  • Reaction: Reflux the mixture and monitor the reaction progress by TLC. The reaction time will vary depending on the substrate.

  • Work-up: After completion, cool the reaction mixture and filter to remove the copper salts.

  • Purification: Wash the filtrate with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Magnesium Oxide (MgO) Nanoparticle Catalysis

MgO nanoparticles have been employed as an efficient and environmentally benign catalyst for the regioselective monobromination of aromatic carbonyl compounds using Bromodimethylsulfonium Bromide (BDMS).[3][4]

Experimental Protocol: MgO Nanoparticle Catalyzed α-Bromination
  • Reaction Setup: In a round-bottom flask, combine propiophenone (1 equivalent), Bromodimethylsulfonium Bromide (BDMS) (1.1 equivalents), and a catalytic amount of MgO nanoparticles.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and filter to remove the catalyst.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure to obtain the product.

Logical Relationship of Catalytic Bromination

Propiophenone Propiophenone Enol/Enolate Intermediate Enol/Enolate Intermediate Propiophenone->Enol/Enolate Intermediate Catalyst (e.g., CuBr₂, MgO) α-Bromopropiophenone α-Bromopropiophenone Enol/Enolate Intermediate->α-Bromopropiophenone Brominating Agent (e.g., CuBr₂, BDMS)

Caption: General mechanism of catalyzed α-bromination.

Electrochemical Bromination

Electrochemical methods provide a green and sustainable alternative by generating the reactive bromine species in situ from benign bromide salts like sodium bromide (NaBr), thus avoiding the handling of hazardous elemental bromine.[1]

Data Summary
Brominating SystemSubstrateKey FeaturesReference
Electrochemical (e.g., NaBr)GlycalsHigh yield, good functional group tolerance[1]

Note: Data for propiophenone is not explicitly detailed, but the principle is applicable.

Experimental Protocol: Electrochemical α-Bromination (General)
  • Electrochemical Cell Setup: Assemble an undivided electrochemical cell with two graphite electrodes.

  • Reaction Mixture: Charge the cell with a solution of propiophenone (1 equivalent) and sodium bromide (NaBr) (2 equivalents) in a suitable solvent (e.g., acetonitrile/water).

  • Electrolysis: Apply a constant current to the cell and stir the mixture at room temperature.

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, quench the reaction with a solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography or distillation.

Electrochemical Bromination Workflow

setup Assemble Electrochemical Cell mixture Charge with Propiophenone, NaBr, and Solvent setup->mixture electrolysis Apply Constant Current mixture->electrolysis workup Quench with Na₂S₂O₃ electrolysis->workup purification Extract and Purify workup->purification product α-Bromopropiophenone purification->product

Caption: Workflow for electrochemical α-bromination.

Solvent-Free Bromination

Eliminating organic solvents is a primary goal of green chemistry. Solvent-free methods, such as mechanical milling, reduce waste and simplify product isolation.

Data Summary
Brominating SystemSubstrateMethodYieldReference
NaBr / Oxone1,3-Dicarbonyls, AlkenesMechanical MillingGood to Excellent[6]

Note: While propiophenone is not explicitly mentioned, this method is applicable to ketones.

Experimental Protocol: Solvent-Free α-Bromination via Mechanical Milling
  • Reaction Setup: Place propiophenone (1 equivalent), sodium bromide (NaBr) (1.5 equivalents), and Oxone® (potassium peroxymonosulfate) (1 equivalent) in a ball milling vessel.

  • Milling: Mill the mixture at room temperature for the required duration. Monitor the reaction progress by taking small aliquots and analyzing by TLC.

  • Work-up: After completion, add water and an organic solvent (e.g., ethyl acetate) to the vessel.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify as needed.

Solvent-Free Reaction Logic

Reactants Propiophenone + NaBr + Oxone Milling Mechanical Milling (Solvent-Free) Reactants->Milling Product α-Bromopropiophenone Milling->Product

References

Chiral Synthesis Using Derivatives of 2-Bromo-1-Phenyl-1-Propanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of valuable pharmaceutical intermediates using derivatives of 2-bromo-1-phenyl-1-propanone. The focus is on enantioselective methods to produce chiral alcohols and amines, which are critical building blocks in the development of active pharmaceutical ingredients (APIs).

Introduction

Derivatives of 2-bromo-1-phenyl-1-propanone are versatile substrates in organic synthesis. The presence of a bromine atom alpha to a carbonyl group allows for a variety of stereoselective transformations. The primary applications explored in these notes are the enantioselective reduction of the ketone to form chiral bromohydrins and the subsequent conversion of these intermediates into chiral amino alcohols, which are precursors to compounds such as cathinone and ephedrine analogues. Both chemocatalytic and biocatalytic methods are presented, offering a range of options depending on the desired scale, selectivity, and green chemistry considerations.

Data Presentation

The following tables summarize quantitative data for the key chiral transformations described in this document.

Table 1: Enantioselective Reduction of α-Bromo Ketones to Chiral Bromohydrins

Catalyst/BiocatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e., %)Reference
(S)-2-Methyl-CBS-oxazaborolidine2-Bromo-1-phenyl-1-propanone(R)-2-Bromo-1-phenyl-1-propanol>95>98General Protocol
Carbonyl Reductase (CRED)α-Halo Ketone(S)-α-Halo Alcohol>90>99[1]
Candida glabrata Ketoreductase 1 (CgKR1)2-Bromo-acetophenone(S)-2-Bromo-1-phenylethanol>99>99[2]
Candida tropicalis MTCC 5158Acetophenone(S)-1-Phenylethanol43>99[3]

Table 2: Synthesis of Chiral Amino Alcohols

Starting MaterialReagent/CatalystProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e., %)Reference
(1S,2R)-(+)-1-phenyl-2-(N-alkylamino)-1-propanolSOCl₂ then R-NH₂(1R,2R)-1-Phenyl-1-alkyl/arylamino-2-(N-alkylamino)propane-High[4]
1,3-dihydroxy-1-phenylpropan-2-oneω-Transaminase (Chromobacterium violaceum)(2S)-2-amino-1-phenyl-1,3-propanediols->99[5]

Experimental Protocols

Protocol 1: Enantioselective Reduction of 2-Bromo-1-phenyl-1-propanone via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of a racemic α-bromo ketone to a chiral bromohydrin using a chiral oxazaborolidine catalyst.

Materials:

  • 2-Bromo-1-phenyl-1-propanone

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Flame-dried glassware

Procedure:

  • To a flame-dried, argon-purged flask at 0 °C, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).[6]

  • Slowly add the borane-tetrahydrofuran complex (0.6 equivalents) to the catalyst solution and stir for 10 minutes at 0 °C.[6]

  • Dissolve 2-bromo-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over a period of 30 minutes.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[6]

  • Upon completion, carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy any excess borane.[6]

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.[6]

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure (R)-2-bromo-1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.[6]

Protocol 2: Biocatalytic Reduction of an α-Bromo Ketone using a Carbonyl Reductase (CRED)

This protocol outlines a general procedure for the whole-cell or isolated enzyme biocatalytic reduction of an α-bromo ketone. This method often employs a cofactor regeneration system.

Materials:

  • α-Bromo ketone substrate (e.g., 2-bromo-1-phenyl-1-propanone)

  • Carbonyl reductase (CRED) biocatalyst (as whole cells or isolated enzyme)

  • Phosphate buffer (pH 7.0)

  • Glucose (for whole-cell systems) or Isopropanol (for cofactor recycling with isolated enzymes)

  • Glucose dehydrogenase (GDH) for cofactor recycling (optional, with isolated enzyme)

  • NADP⁺ or NAD⁺

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Yeast Activation (for whole-cell systems): In a sterile flask, suspend the yeast cells (e.g., Candida species) in a glucose solution within a phosphate buffer. Incubate at 30°C with shaking to activate the yeast.

  • Reaction Setup (for isolated enzyme): In a buffered solution (pH 7.0), dissolve the CRED, NADP⁺, and the cofactor recycling enzyme (e.g., GDH) and its substrate (e.g., glucose).[1]

  • Substrate Addition: Dissolve the α-bromo ketone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.[1]

  • Bioreduction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking. Monitor the reaction progress by periodically analyzing small aliquots via GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, centrifuge the mixture to separate the cells (if using a whole-cell system). Extract the supernatant or the reaction mixture with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral bromohydrin via column chromatography.

  • Determine the enantiomeric excess using chiral HPLC or GC.

Protocol 3: Synthesis of Chiral (1R,2S)-Norephedrine Analogues from (R)-2-Bromo-1-phenyl-1-propanol

This protocol describes the synthesis of a chiral amino alcohol from a chiral bromohydrin via an aziridinium intermediate.

Materials:

  • (R)-2-Bromo-1-phenyl-1-propanol

  • Methylamine (or other primary amine)

  • Anhydrous solvent (e.g., THF or acetonitrile)

  • Base (e.g., triethylamine)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-2-bromo-1-phenyl-1-propanol in an anhydrous solvent under an inert atmosphere.

  • Add an excess of the primary amine (e.g., methylamine) and a base like triethylamine to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction proceeds through an in-situ formation of an aziridinium intermediate followed by nucleophilic ring-opening by the amine.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral amino alcohol by column chromatography or crystallization.

  • Characterize the product and determine the diastereomeric and enantiomeric purity by NMR and chiral HPLC.

Visualizations

Chiral_Synthesis_Workflow cluster_start Starting Material cluster_reduction Asymmetric Reduction cluster_intermediate Chiral Intermediate cluster_amination Stereoselective Amination cluster_product Final Product start 2-Bromo-1-phenyl-1-propanone (Racemic) cbs CBS Reduction (Chemocatalytic) start->cbs BH3-THF, Chiral Catalyst cred Biocatalytic Reduction (Enzymatic) start->cred Ketoreductase, Cofactor bromohydrin Chiral 2-Bromo-1-phenyl-1-propanol cbs->bromohydrin cred->bromohydrin amination Nucleophilic Substitution (with Primary Amine) bromohydrin->amination R-NH2 product Chiral Amino Alcohol (e.g., Norephedrine Analogue) amination->product

Caption: Experimental workflow for chiral synthesis.

CBS_Reduction_Mechanism cluster_catalyst Catalyst Activation cluster_coordination Substrate Coordination cluster_hydride Hydride Transfer cluster_release Product Release catalyst Chiral Oxazaborolidine activated_catalyst Activated Catalyst- Borane Complex catalyst->activated_catalyst + borane BH3 borane->activated_catalyst coordinated_complex Ternary Complex activated_catalyst->coordinated_complex + ketone α-Bromo Ketone (R-CO-CHBr-R') ketone->coordinated_complex transition_state Six-membered Transition State coordinated_complex->transition_state product_complex Product-Catalyst Complex transition_state->product_complex Intramolecular Hydride Transfer product_complex->catalyst Catalyst Regeneration chiral_alcohol Chiral Bromohydrin product_complex->chiral_alcohol Workup

Caption: CBS reduction signaling pathway.

References

Troubleshooting & Optimization

How to minimize di-bromination in propiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing di-bromination during the synthesis of propiophenone.

Troubleshooting Guide: Minimizing Di-bromination

This guide addresses common issues encountered during the α-bromination of propiophenone and provides solutions to favor the formation of the mono-brominated product, 2-bromopropiophenone.

Problem 1: Significant formation of 2,2-dibromopropiophenone.

  • Possible Cause: Reaction conditions favoring over-bromination. Under acidic conditions, the formation of the mono-bromo derivative is generally favored as the electron-withdrawing bromine atom deactivates the α-carbon towards further electrophilic attack. However, prolonged reaction times, elevated temperatures, or an excess of the brominating agent can still lead to the formation of the di-bromo byproduct.[1][2] Basic conditions are known to promote polyhalogenation and should be avoided when mono-bromination is desired.[2]

  • Solution:

    • Reaction Conditions: Employ acidic conditions, for instance by using a solvent like glacial acetic acid or by adding an acid catalyst.[1]

    • Stoichiometry: Use a strict 1:1 molar ratio of propiophenone to the brominating agent. A slight excess of the brominating agent may be used to ensure complete conversion of the starting material, but a large excess should be avoided.

    • Temperature Control: Maintain a low to moderate reaction temperature. The bromination of ketones is an exothermic reaction, and controlling the temperature is crucial to prevent side reactions.[3]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed and before significant di-bromination occurs.

Problem 2: Low yield of the desired mono-brominated product.

  • Possible Cause: Inefficient brominating agent or suboptimal reaction conditions.

  • Solution:

    • Choice of Brominating Agent: Consider using milder and more selective brominating agents. While elemental bromine (Br₂) is commonly used, alternatives like N-Bromosuccinimide (NBS), Copper(II) bromide (CuBr₂), and Bromodimethylsulfonium Bromide (BDMS) have been reported to offer high selectivity for mono-bromination.[4][5][6]

    • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane and glacial acetic acid are commonly used solvents for the bromination of propiophenone.[3][7]

    • Catalyst: In some cases, a catalyst may be required. For instance, the bromination with NBS can be catalyzed by a sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed α-bromination of propiophenone?

A1: The acid-catalyzed α-bromination of propiophenone proceeds through the following steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.

  • Enol formation: A weak base (like the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol intermediate. This is typically the rate-determining step.

  • Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine.

  • Deprotonation: The protonated carbonyl is deprotonated to yield the α-bromo ketone and regenerate the acid catalyst.[1]

Q2: Why is di-bromination less favored under acidic conditions?

A2: The first bromine atom introduced at the α-position is an electron-withdrawing group. This reduces the electron density of the carbonyl oxygen, making it less basic and therefore less likely to be protonated by the acid catalyst. Since protonation is the first step in the formation of the enol, the rate of formation of the enol from the mono-brominated ketone is significantly slower than from the starting propiophenone. This inherent deactivation of the substrate after the first bromination helps in achieving selective mono-bromination under acidic conditions.[2]

Q3: Are there any alternative, milder brominating agents that can improve selectivity for mono-bromination?

A3: Yes, several milder brominating agents have been developed to improve the selectivity of mono-bromination and to offer environmental benefits. These include:

  • Copper(II) Bromide (CuBr₂): This reagent can act as both a source of bromine and a Lewis acid catalyst, promoting selective mono-bromination.[4][5]

  • Bromodimethylsulfonium Bromide (BDMS): This is a stable, crystalline solid that serves as a source of electrophilic bromine and has been shown to be effective for the regioselective mono-bromination of ketones.[6]

  • Pyridine Hydrobromide Perbromide: This reagent has been shown to be highly efficient for the mono-bromination of acetophenone derivatives.[8]

Data Presentation

The following table summarizes the yield of mono-brominated products for acetophenone derivatives using different brominating agents, providing a comparative overview of their efficiency. While this data is for acetophenone derivatives, it offers valuable insights into the relative effectiveness of these reagents for the bromination of propiophenone.

Brominating AgentSubstrateSolventTemperature (°C)Yield of Mono-brominated Product (%)Reference
Pyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid9085[8]
N-Bromosuccinimide (NBS)4-ChloroacetophenoneAcetic Acid90Low (mostly unreacted starting material)[8]
Copper(II) Bromide (CuBr₂)4-ChloroacetophenoneAcetic Acid90~60[8]
Bromine (Br₂)PropiophenoneDichloromethane20Quantitative[7]
HBr/H₂O₂PropiophenoneGlacial Acetic Acid15-2590-97[9]

Experimental Protocols

Protocol 1: Mono-bromination of Propiophenone using Bromine in Dichloromethane [7]

  • Dissolve propiophenone (0.5 mol) in 500 ml of dichloromethane in a reaction flask equipped with a dropping funnel and a stirrer.

  • Prepare a solution of bromine (0.51 mol) in 100 ml of dichloromethane.

  • Slowly add the bromine solution dropwise to the stirred propiophenone solution at 20°C.

  • After the addition is complete, continue stirring for 30 minutes.

  • Evaporate the solvent under reduced pressure to obtain 2-bromopropiophenone. The product is reported to be obtained in quantitative yield and can be used directly for the next step.

Protocol 2: Selective Mono-bromination of an Aromatic Ketone using Copper(II) Bromide (General procedure, adaptable for propiophenone)[5]

  • In a round-bottomed flask, dissolve the aromatic ketone (1 mmol) in a suitable solvent such as dichloromethane (10 mL).

  • Add α-cyclodextrin-CuBr₂ complex.

  • Stir the reaction mixture under the specified conditions (e.g., traditional stirring or ultrasound) for the required time. The original study on a similar system with propiophenone reported an 80% yield of the aminated product from the in-situ generated bromo-intermediate.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture by filtering the catalyst and evaporating the solvent. Further purification can be done by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product propiophenone Propiophenone reaction_mixture Combine & Stir (Controlled Temperature) propiophenone->reaction_mixture brominating_agent Brominating Agent (e.g., Br2, NBS, CuBr2) brominating_agent->reaction_mixture solvent Solvent (e.g., CH2Cl2, Acetic Acid) solvent->reaction_mixture monitoring Monitor Progress (TLC/GC) reaction_mixture->monitoring quenching Quench Reaction (if necessary) monitoring->quenching extraction Extraction quenching->extraction purification Purification (e.g., Distillation, Chromatography) extraction->purification mono_bromo 2-Bromopropiophenone purification->mono_bromo di_bromo 2,2-Dibromopropiophenone (Minimized) purification->di_bromo Side Product

Caption: Experimental workflow for the selective mono-bromination of propiophenone.

reaction_mechanism ketone Propiophenone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ h_plus H+ enol Enol Intermediate protonated_ketone->enol - H+ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br2 br2 Br-Br mono_bromo_product 2-Bromopropiophenone brominated_intermediate->mono_bromo_product - H+ h_plus2 H+

Caption: Acid-catalyzed α-bromination mechanism of propiophenone.

References

Technical Support Center: Synthesis of 2-Bromo-1-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-1-phenyl-1-propanone.

Troubleshooting Guide

Low yields and unexpected side products are common challenges in the synthesis of 2-bromo-1-phenyl-1-propanone. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No Product Yield

A diminished or complete lack of the desired product can stem from several factors, from reagent quality to reaction conditions.

Potential Cause Recommended Action Explanation
Moisture in Reaction Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.α-Bromination of ketones is sensitive to moisture, which can interfere with the reaction mechanism.
Inactive Brominating Agent Use a fresh bottle of the brominating agent or titrate to determine its concentration.Bromine and other brominating agents can degrade over time, leading to lower reactivity.
Incorrect Stoichiometry Carefully measure and use an equimolar amount or a slight excess of the brominating agent relative to the propiophenone.An insufficient amount of brominating agent will result in incomplete conversion of the starting material.
Suboptimal Temperature Control the reaction temperature, often by using an ice bath, especially during the addition of the brominating agent. Some methods may require reflux.[1]The bromination of ketones is an exothermic reaction.[1] Poor temperature control can lead to runaway reactions and the formation of side products.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.The reaction may not have proceeded to completion, leaving unreacted propiophenone.

Issue 2: Formation of Multiple Products (Low Selectivity)

The presence of multiple spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.

Potential Cause Recommended Action Explanation
Over-bromination Add the brominating agent dropwise and with efficient stirring to avoid localized high concentrations. Use of a slight excess of propiophenone may be beneficial.The product, 2-bromo-1-phenyl-1-propanone, can undergo further bromination to yield dibrominated species.
Ring Bromination Conduct the reaction in the absence of strong light and consider using a non-polar solvent.Aromatic ring bromination is a potential side reaction, particularly under certain conditions.
Catalyst-Related Side Reactions If using a catalyst like AlCl₃, ensure it is anhydrous and used in the correct catalytic amount.[1]Lewis acid catalysts can sometimes promote undesired side reactions if not used judiciously.

Issue 3: Runaway Reaction

A sudden and uncontrolled increase in reaction temperature and rate can be hazardous.

Potential Cause Recommended Action Explanation
Autocatalysis Add a catalytic amount of HBr or an acid at the beginning of the reaction.[1]The bromination of ketones is autocatalytic, as the HBr generated catalyzes the reaction.[1] Adding all the bromine at once to a non-catalyzed reaction can lead to a dangerous induction period followed by a rapid, exothermic reaction.[1]
Rapid Addition of Reagents Add the brominating agent slowly and portion-wise, ensuring the temperature is maintained within the desired range.This allows for better control over the heat generated during the exothermic reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-bromo-1-phenyl-1-propanone?

A1: The most common methods involve the α-bromination of propiophenone. Key variations include the choice of brominating agent and solvent.

Comparison of Common Synthesis Methods

Brominating Agent Solvent Catalyst Reported Yield Notes
Bromine (Br₂)DichloromethaneNoneQuantitative[2]A straightforward method, but requires careful handling of volatile and corrosive bromine.
Bromine (Br₂)Glacial Acetic AcidHBr (in situ)GoodAcetic acid can act as both a solvent and a catalyst.[1]
Copper(II) Bromide (CuBr₂)Ethyl AcetateNone-Often used as a milder alternative to elemental bromine.[1]
in situ Bromine Generation (e.g., H₂O₂/HBr)Glacial Acetic Acid-90-97%[3]Avoids the direct handling of liquid bromine.[3]

Q2: What safety precautions should be taken during this synthesis?

A2: 2-Bromo-1-phenyl-1-propanone and its precursors can be hazardous.

  • Lachrymator: α-bromo ketones are generally lachrymatory (tear-inducing).[1] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Corrosive Reagents: Bromine and hydrobromic acid are corrosive and should be handled with extreme care.

  • Exothermic Reaction: Be prepared for a potentially exothermic reaction by having an ice bath readily available.

Q3: How can I purify the final product?

A3: Purification of 2-bromo-1-phenyl-1-propanone typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is often quenched, for instance with a sodium bicarbonate or sodium thiosulfate solution, to neutralize any remaining acid and bromine.[4] The product is then extracted into an organic solvent.

  • Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.[4]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Further Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ether or by column chromatography.[1][4]

Q4: My reaction is not starting, what should I do?

A4: If the reaction does not initiate, especially when using elemental bromine, it may be due to an induction period. Gentle warming can sometimes initiate the reaction.[1] Alternatively, the addition of a catalytic amount of acid, such as a few drops of HBr, can help to start the reaction.[1]

Experimental Protocols

Protocol 1: Bromination of Propiophenone with Bromine in Dichloromethane [2]

  • Dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Prepare a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane in the dropping funnel.

  • At 20°C, add the bromine solution dropwise to the propiophenone solution with stirring.

  • After the addition is complete, continue to stir the reaction mixture for 30 minutes.

  • Remove the solvent by evaporation under reduced pressure to obtain 2-bromo-1-phenyl-1-propanone.

Protocol 2: Bromination using in situ Generated Bromine [3]

  • Dissolve 100 mmol of propiophenone in glacial acetic acid.

  • Add 100 mmol of HBr (as 40% HBr in glacial acetic acid).

  • With efficient stirring and cooling to maintain a temperature between 15 and 25°C, add 100 mmol of 30% H₂O₂ dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, proceed with a standard aqueous work-up.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagents Verify Reagent Activity and Stoichiometry start->check_reagents check_temp Review Temperature Control start->check_temp check_time Monitor Reaction Time (TLC) start->check_time solution Implement Corrective Actions check_moisture->solution check_reagents->solution check_temp->solution check_time->solution side_products Multiple Products Observed check_over_bromination Check for Over-bromination (Slow Addition?) side_products->check_over_bromination check_ring_bromination Assess for Ring Bromination side_products->check_ring_bromination check_over_bromination->solution check_ring_bromination->solution runaway Runaway Reaction check_autocatalysis Consider Autocatalysis (Acid Catalyst Added?) runaway->check_autocatalysis check_addition_rate Review Reagent Addition Rate runaway->check_addition_rate check_autocatalysis->solution check_addition_rate->solution

Caption: Troubleshooting workflow for low yield and side reactions.

Synthesis_Workflow propiophenone Propiophenone + Solvent reaction Reaction (Controlled Temperature) propiophenone->reaction brominating_agent Brominating Agent (e.g., Br₂) brominating_agent->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product 2-bromo-1-phenyl-1-propanone purification->product

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Purification of Crude α-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude α-bromopropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude α-bromopropiophenone?

A1: The primary purification techniques for crude α-bromopropiophenone are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A simple aqueous workup involving washing and drying is a crucial preliminary purification step.

Q2: My crude α-bromopropiophenone is a yellow to brown oil. How can I remove the color?

A2: The colored impurities are often due to residual bromine or side products from the synthesis. Treatment with activated carbon during the workup or recrystallization can be effective.[1] Washing the crude product with a dilute solution of a reducing agent, such as sodium bisulfite, can also help to remove residual bromine.

Q3: What are the likely impurities in my crude α-bromopropiophenone?

A3: Common impurities include unreacted propiophenone, di-brominated side products, and hydrolysis products. The specific impurities will depend on the synthetic route and reaction conditions used.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. It allows for the visualization of the separation of α-bromopropiophenone from its impurities. High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of purity.[2]

Q5: Is α-bromopropiophenone stable during purification?

A5: α-Bromoketones can be sensitive to certain conditions. They may be prone to hydrolysis, especially in the presence of water and base. On silica gel, while generally stable, prolonged exposure could potentially lead to decomposition, so it is advisable to perform column chromatography relatively quickly.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Low recovery after aqueous workup. Hydrolysis of the product. α-bromopropiophenone can hydrolyze back to propiophenone or other byproducts, especially under basic conditions.- Ensure that any basic washes (e.g., with sodium bicarbonate solution) are performed quickly and at a low temperature.- After washing, promptly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Incomplete extraction. - Use a sufficient volume of an appropriate organic solvent for extraction.- Perform multiple extractions to ensure complete transfer of the product to the organic phase.
Significant loss of product during vacuum distillation. Decomposition at high temperatures. - Use a high-vacuum system to lower the boiling point of α-bromopropiophenone.- Ensure the distillation apparatus is well-sealed to maintain a stable, low pressure.
Low yield after column chromatography. Decomposition on silica gel. - Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent.- Perform the chromatography efficiently to minimize the time the compound spends on the column.
Product co-eluting with impurities. - Optimize the solvent system for TLC to achieve better separation before scaling up to a column.- Use a gradient elution if necessary to improve the resolution between the product and closely eluting impurities.
Persistent Impurities
Symptom Possible Cause Troubleshooting Steps
Presence of starting material (propiophenone) in the final product. Incomplete bromination reaction. - If purification by distillation or chromatography is not completely effective, consider re-subjecting the mixture to the bromination conditions, although this can be complex.- Optimize the separation during column chromatography by using a less polar solvent system to better separate the more polar α-bromopropiophenone from the less polar propiophenone.
Product is still colored after initial purification. Presence of persistent colored impurities. - Pass a solution of the product through a short plug of silica gel or activated carbon.- Consider recrystallization, as the colored impurities may be excluded from the crystal lattice.
Presence of unknown peaks in NMR or HPLC. Formation of side products during synthesis or workup. - Analyze the crude reaction mixture by techniques such as GC-MS or LC-MS to identify the side products.- Adjust the purification strategy based on the properties of the identified impurities (e.g., a different recrystallization solvent or column chromatography eluent).

Quantitative Data Summary

Purification Method Reported Purity Reported Yield Reference
Washing and Drying96% (HPLC)94%
Vacuum DistillationHigh PurityNearly Quantitative[3]

Experimental Protocols

Protocol 1: Aqueous Work-up and Drying
  • After the synthesis is complete, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer).

    • Saturated sodium bicarbonate solution (2 x volume of organic layer) to neutralize any acidic byproducts. Perform this step carefully to avoid excessive pressure buildup from CO₂ evolution.

    • Saturated sodium chloride (brine) solution (1 x volume of organic layer) to aid in the separation of the layers.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude α-bromopropiophenone as an oil.

Protocol 2: Vacuum Distillation

Apparatus: A standard short-path distillation apparatus suitable for vacuum distillation.

  • Place the crude α-bromopropiophenone in the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask in an oil bath.

  • Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of α-bromopropiophenone is approximately 132-133 °C at 12 mmHg.[3]

Protocol 3: Recrystallization (General Procedure)

Note: An optimal solvent system for α-bromopropiophenone is not widely reported, suggesting it is often purified as a liquid. However, for solid derivatives or if the crude product solidifies, the following general procedure can be adapted.

  • Dissolve the crude α-bromopropiophenone in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 4: Preparative Column Chromatography (General Procedure)

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh). Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The exact ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for α-bromopropiophenone.

  • Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Dissolve the crude α-bromopropiophenone in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude α-Bromopropiophenone workup Aqueous Work-up (Wash & Dry) crude->workup distillation Vacuum Distillation workup->distillation recrystallization Recrystallization workup->recrystallization chromatography Column Chromatography workup->chromatography pure Pure α-Bromopropiophenone distillation->pure recrystallization->pure chromatography->pure analysis Purity Analysis (TLC, HPLC, NMR) pure->analysis

Caption: General purification workflow for crude α-bromopropiophenone.

Troubleshooting_Tree start Low Yield or Impure Product? check_workup Review Aqueous Work-up Protocol start->check_workup Yes check_distillation Assess Vacuum Distillation Conditions start->check_distillation Yes check_chromatography Optimize Column Chromatography start->check_chromatography Yes hydrolysis Suspect Hydrolysis? check_workup->hydrolysis incomplete_extraction Incomplete Extraction? check_workup->incomplete_extraction decomposition Product Decomposition? check_distillation->decomposition coelution Co-elution of Impurities? check_chromatography->coelution solution1 Minimize contact time with base; ensure thorough drying. hydrolysis->solution1 Yes solution2 Increase solvent volume; perform multiple extractions. incomplete_extraction->solution2 Yes solution3 Use high vacuum; ensure stable temperature. decomposition->solution3 Yes solution4 Optimize eluent system via TLC; consider gradient elution. coelution->solution4 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting low conversion in alpha bromination of ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the alpha-bromination of ketones.

Frequently Asked Questions (FAQs)

Q1: My alpha-bromination reaction has a very low conversion rate. What are the potential causes and how can I improve the yield?

A1: Low conversion in alpha-bromination can stem from several factors related to reaction conditions and reagents. Here are the primary aspects to investigate:

  • Inefficient Enol/Enolate Formation: The key to this reaction is the formation of an enol (acid-catalyzed) or enolate (base-catalyzed) intermediate, which is the nucleophile that attacks the bromine.[1][2]

    • Under acidic conditions: Ensure a strong enough acid catalyst (e.g., HBr, acetic acid) is used to facilitate enol formation. The rate of halogenation is often dependent on the concentration of the ketone and the acid catalyst.[3][4]

    • Under basic conditions: A sufficiently strong base is required to deprotonate the alpha-carbon and form the enolate. However, be aware that very strong bases can promote side reactions.

  • Deactivated Ketone Substrate: Ketones with strong electron-withdrawing groups on the aromatic ring can be deactivated, making enolization and subsequent bromination more difficult. In such cases, consider using a more reactive brominating agent or more forcing reaction conditions, while carefully monitoring for side reactions.

  • Insufficient Reaction Time or Temperature: Some brominations, especially with less reactive ketones, may require longer reaction times or higher temperatures to proceed to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields. Common solvents include acetic acid, methanol, and dichloromethane.[5] The optimal solvent will depend on the specific ketone and brominating agent used.

  • Poor Quality Reagents: Ensure that the brominating agent (e.g., Br₂, NBS) and solvents are of high purity and anhydrous where necessary. Moisture can interfere with the reaction.

Q2: I am observing significant amounts of di- and poly-brominated products. How can I selectively achieve mono-bromination?

A2: Controlling the stoichiometry and reaction conditions is critical for achieving selective mono-bromination. Over-bromination is a common issue, particularly under basic conditions.

  • Acidic vs. Basic Conditions:

    • Acidic conditions are generally preferred for mono-bromination. The introduction of the first bromine atom deactivates the carbonyl oxygen, making the formation of the second enol intermediate slower than the first.[6]

    • Basic conditions tend to lead to poly-bromination. The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonation and bromination faster.[6]

  • Control of Brominating Agent Stoichiometry: Use of a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is common, but a large excess should be avoided. For sensitive substrates, adding the brominating agent portion-wise can help maintain a low concentration and improve selectivity.[1]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than elemental bromine (Br₂) and can be advantageous for achieving mono-bromination.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.

Q3: My reaction is producing a significant amount of a carboxylic acid byproduct, especially with a methyl ketone. What is happening and how can I prevent it?

A3: You are likely observing the haloform reaction . This occurs when a methyl ketone is treated with a halogen in the presence of a base. The reaction proceeds through tri-bromination of the methyl group, followed by cleavage of the carbon-carbon bond by a hydroxide ion to yield a carboxylate and bromoform (CHBr₃).

To avoid the haloform reaction:

  • Use Acidic Conditions: The haloform reaction is characteristic of basic conditions. Switching to an acid-catalyzed protocol will prevent this side reaction.

  • Avoid Using Methyl Ketones if Possible: If the substrate can be modified, avoiding a methyl ketone structure will prevent the haloform reaction.

  • Careful Control of Base: If basic conditions are necessary for other reasons, using a non-nucleophilic, hindered base might suppress the final cleavage step, although this is often challenging.

Q4: I have an unsymmetrical ketone. How can I control the regioselectivity of the bromination?

A4: The regioselectivity of bromination in unsymmetrical ketones is determined by whether the reaction is under thermodynamic or kinetic control.

  • Thermodynamic Control (Acidic Conditions): In an acid-catalyzed reaction, an equilibrium is established between the ketone and its possible enol forms. The more stable, more substituted enol is favored, leading to bromination at the more substituted alpha-carbon.[6]

  • Kinetic Control (Basic Conditions): Under basic conditions, the rate-determining step is the removal of an alpha-proton. The proton on the less sterically hindered, less substituted carbon is removed more quickly. This leads to the formation of the kinetic enolate and subsequent bromination at the less substituted position.

Troubleshooting Guides

Issue: Low or No Conversion

Possible Cause Troubleshooting Step
Insufficiently acidic/basic conditionsCheck the pKa of your ketone and choose an appropriate acid or base.
Deactivated substrateIncrease reaction temperature or use a more reactive brominating agent (e.g., Br₂ instead of NBS).
Short reaction timeMonitor the reaction by TLC to determine the optimal reaction time.
Inappropriate solventExperiment with different solvents such as acetic acid, methanol, or a non-polar solvent like CCl₄.
Reagent degradationUse fresh, high-purity reagents. Ensure solvents are anhydrous if required.

Issue: Over-bromination (Di- or Poly-bromination)

Possible Cause Troubleshooting Step
Basic reaction conditionsSwitch to acidic conditions (e.g., Br₂ in acetic acid).
Excess brominating agentUse a stoichiometric amount or a very slight excess (1.05 eq.) of the brominating agent.
High reaction temperatureRun the reaction at a lower temperature.
Rapid addition of brominating agentAdd the brominating agent slowly or in portions to the reaction mixture.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of α-Bromo-4-chloroacetophenone

Temperature (°C)Yield (%)
< 80Low
90High

Reaction Conditions: 4-chloroacetophenone (1.0 eq.), pyridine hydrobromide perbromide (1.1 eq.), acetic acid, 3 hours.

Table 2: Effect of Catalyst on α-Bromination of Acetophenone with NBS

Catalyst (10% w/w)Temperature (°C)Time (min)Yield (%)
NoneReflux600
KH₂PO₄25-301052
KH₂PO₄Reflux1096

Reaction Conditions: Acetophenone (1.0 eq.), NBS (1.2 eq.), Ethanol.

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination of Cyclohexanone with Br₂

This protocol is a general procedure for the acid-catalyzed alpha-bromination of a cyclic ketone.

Materials:

  • Cyclohexanone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Water

  • Sodium bisulfite solution (5%)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve cyclohexanone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing ice water.

  • If excess bromine is present (indicated by a persistent orange/brown color), add a 5% sodium bisulfite solution dropwise until the color disappears.

  • The crude 2-bromocyclohexanone may separate as an oil or a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Selective α-Monobromination of an Aralkyl Ketone using N-Bromosuccinimide (NBS) and Acidic Alumina

This protocol is based on a method for regioselective monobromination of aralkyl ketones.[1]

Materials:

  • Aralkyl Ketone (e.g., Acetophenone)

  • N-Bromosuccinimide (NBS)

  • Acidic Aluminum Oxide (Al₂O₃)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

Procedure:

  • To a solution of the aralkyl ketone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the ketone).[1]

  • Add N-bromosuccinimide (12 mmol) portion-wise over 10-15 minutes.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.[1]

  • Monitor the reaction by TLC. The reaction is typically complete within 10-20 minutes.[1]

  • After completion, cool the reaction mixture and filter to remove the alumina.

  • Wash the alumina with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Ketone in Solvent add_reagent Add Catalyst/ Brominating Agent start->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column/ Recrystallization/ Distillation dry->purify end Characterize Product purify->end

Caption: General experimental workflow for alpha-bromination of ketones.

troubleshooting_low_conversion cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate cluster_outcome Outcome start Low Conversion Observed check_temp Increase Temperature? start->check_temp check_time Increase Reaction Time? start->check_time check_catalyst Optimize Catalyst Loading? start->check_catalyst check_substrate Is Substrate Deactivated? start->check_substrate check_purity Check Reagent Purity? start->check_purity improve_yield Improved Yield check_temp->improve_yield check_time->improve_yield check_catalyst->improve_yield check_bromine Use More Reactive Brominating Agent? check_substrate->check_bromine check_bromine->improve_yield check_purity->improve_yield

Caption: Troubleshooting logic for low conversion in alpha-bromination.

References

Technical Support Center: Optimizing Nucleophilic Substitution on α-Bromoketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize nucleophilic substitution reactions on α-bromoketones, with a focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the reaction of a nucleophile with an α-bromoketone?

A1: Temperature is a critical parameter that influences the competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways. Generally, lower temperatures favor substitution reactions, while higher temperatures promote elimination reactions.[1] This is because elimination reactions typically have a higher activation energy and result in a greater increase in entropy (more products are formed), making them more favorable at elevated temperatures.[2]

Q2: How do I choose a starting temperature for my nucleophilic substitution reaction?

A2: A good starting point for nucleophilic substitution on α-bromoketones is room temperature (approx. 20-25 °C).[3] Many reactions with good nucleophiles proceed efficiently at this temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. However, it is crucial to monitor for the formation of elimination byproducts. For highly reactive substrates or very strong, basic nucleophiles, starting at a lower temperature (e.g., 0 °C) may be necessary to control the reaction and minimize side products.

Q3: Can the structure of the α-bromoketone influence the optimal temperature?

A3: Yes, the structure of the α-bromoketone plays a significant role. Steric hindrance around the α-carbon can slow down the rate of an SN2 reaction.[4][5] In such cases, a moderate increase in temperature might be needed to achieve a reasonable reaction rate. However, for tertiary α-bromoketones, which are more prone to elimination, it is advisable to keep the temperature as low as possible.[6][7]

Q4: Does the choice of nucleophile affect the optimal reaction temperature?

A4: Absolutely. Strong, non-basic nucleophiles are ideal for SN2 reactions and often react efficiently at or below room temperature. In contrast, strong, basic nucleophiles (e.g., alkoxides, hydroxides) have a higher propensity to act as a base and induce elimination, especially at elevated temperatures.[6][7] For basic nucleophiles, it is recommended to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: How does the solvent choice interact with temperature optimization?

A5: The solvent can influence the reaction pathway and, consequently, the optimal temperature. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, thus increasing its reactivity.[4] This can allow the reaction to proceed at a lower temperature. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and may necessitate gentle heating.[4] However, these solvents can also favor elimination reactions, especially at higher temperatures.[6][7]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting α-bromoketone.

  • Possible Cause: The reaction temperature is too low, resulting in a very slow reaction rate.

  • Solution:

    • Monitor the reaction over a longer period to see if it is simply slow.

    • Gradually increase the reaction temperature in increments of 10-15 °C.

    • Analyze the reaction mixture at each temperature increment by TLC, LC-MS, or GC-MS to check for product formation and the appearance of byproducts.

    • Consider switching to a more polar aprotic solvent to enhance the nucleophile's reactivity, which may allow the reaction to proceed at a lower temperature.[4]

Problem 2: The major product is the elimination byproduct (α,β-unsaturated ketone).

  • Possible Cause: The reaction temperature is too high, favoring the elimination pathway.[8][9]

  • Solution:

    • Repeat the reaction at a lower temperature (e.g., room temperature or 0 °C).

    • If the nucleophile is strongly basic, consider using a weaker, less sterically hindered base to facilitate the reaction.

    • Use a polar aprotic solvent instead of a polar protic one, as the latter can promote elimination, especially with heat.[6][7]

Problem 3: Formation of multiple products, including poly-substituted species.

  • Possible Cause (especially with amine nucleophiles): The initial substitution product is also nucleophilic and reacts further with the α-bromoketone starting material.[10][11]

  • Solution:

    • Use a large excess of the nucleophile to increase the probability that the α-bromoketone will react with the intended nucleophile rather than the product.

    • Add the α-bromoketone slowly to a solution of the nucleophile to maintain a high concentration of the nucleophile throughout the reaction.

    • Consider using a protecting group strategy if the nucleophile has multiple reactive sites. For instance, using a phthalimide anion as a surrogate for ammonia can prevent over-alkylation.[10]

Problem 4: Difficulty in purifying the product from unreacted starting material.

  • Possible Cause: Incomplete conversion and similar polarities of the starting material and product.[12]

  • Solution:

    • Attempt to drive the reaction to completion by optimizing the temperature and reaction time as described above.

    • If separation by column chromatography is difficult, consider converting the product to a derivative with a significantly different polarity for easier separation, followed by removal of the derivatizing group.

    • Recrystallization may be an effective purification method if the product is crystalline.[12]

Data Presentation

The following table illustrates the general effect of temperature on the product distribution in nucleophilic substitution versus elimination reactions, using data for a secondary alkyl bromide as a representative example.[8]

SubstrateNucleophile/SolventTemperature (°C)Substitution (SN2) Product (%)Elimination (E2) Product (%)
Isobutyl bromideNaOEt in Ethanol251882
Isobutyl bromideNaOEt in Ethanol80991

This data demonstrates the clear trend of increased elimination at higher temperatures.

Experimental Protocols

General Protocol for Nucleophilic Substitution on an α-Bromoketone

This protocol provides a general framework. Specific concentrations, solvents, and temperatures will need to be optimized for each unique substrate and nucleophile combination.

Materials:

  • α-Bromoketone

  • Nucleophile (e.g., amine, alcohol, thiol)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Round-bottom flask equipped with a magnetic stir bar

  • Temperature-controlled reaction bath (e.g., ice bath, oil bath)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-bromoketone (1.0 eq) and the chosen anhydrous solvent.

  • Nucleophile Addition: Dissolve the nucleophile (1.1-2.0 eq) in the anhydrous solvent and add it dropwise to the stirring solution of the α-bromoketone. If the nucleophile is a salt, it can be added directly.

  • Temperature Control: Maintain the desired reaction temperature using an appropriate bath. For initial trials, start at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (or has reached equilibrium), quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol for Temperature Optimization Study

To determine the optimal temperature, a series of small-scale parallel reactions can be performed.

  • Set up multiple small reaction vials, each with the same concentration of α-bromoketone and nucleophile in the chosen solvent.

  • Place each vial in a separate heating block or bath set to a different temperature (e.g., 0 °C, 25 °C, 40 °C, 60 °C).

  • Run the reactions for the same amount of time.

  • Quench all reactions simultaneously.

  • Analyze the product mixture from each reaction using a quantitative method such as quantitative NMR (qNMR) or GC-MS with an internal standard to determine the ratio of substitution product to elimination byproduct and unreacted starting material.

  • The optimal temperature is the one that provides the highest yield of the desired substitution product with the fewest byproducts in a reasonable timeframe.

Visualizations

experimental_workflow Temperature Optimization Workflow sub α-Bromoketone + Nucleophile + Solvent r1 Reaction at 0 °C sub->r1 Parallel Setup r2 Reaction at 25 °C (Room Temp) sub->r2 Parallel Setup r3 Reaction at 50 °C sub->r3 Parallel Setup a1 Analyze Product Ratio (GC-MS, NMR) r1->a1 a2 Analyze Product Ratio (GC-MS, NMR) r2->a2 a3 Analyze Product Ratio (GC-MS, NMR) r3->a3 comp Compare Yields and Byproduct Formation a1->comp a2->comp a3->comp opt Select Optimal Temperature comp->opt

Caption: Workflow for optimizing reaction temperature.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield of Substitution Product check_sm Is Starting Material Consumed? start->check_sm no_conv No Conversion check_sm->no_conv No yes_conv Yes, SM Consumed check_sm->yes_conv Yes increase_temp Increase Temperature Consider Different Solvent no_conv->increase_temp solution Use Excess Nucleophile or Slow Addition of Electrophile increase_temp->solution check_elim Is Elimination Product Dominant? yes_conv->check_elim yes_elim Yes check_elim->yes_elim no_elim No, Other Byproducts check_elim->no_elim decrease_temp Decrease Temperature yes_elim->decrease_temp decrease_temp->solution check_poly_sub Check for Poly-substitution (e.g., with Amine Nucleophiles) no_elim->check_poly_sub check_poly_sub->solution

Caption: Logical workflow for troubleshooting low product yield.

pathways Temperature Effect on Reaction Pathways reactants α-Bromoketone + Nucleophile sub_prod Substitution Product (SN1/SN2) reactants->sub_prod Low Temperature Favored elim_prod Elimination Product (α,β-Unsaturated Ketone) reactants->elim_prod High Temperature Favored

Caption: Competing substitution and elimination pathways.

References

Technical Support Center: Separation and Purification of α-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-bromopropiophenone. Our goal is to help you overcome common challenges encountered during the separation and purification of this compound from its starting materials and reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of α-bromopropiophenone?

A1: The most common impurities include unreacted propiophenone, di- and poly-brominated species, and residual solvents from the reaction (e.g., acetic acid, chloroform). The presence of these impurities can affect the yield and purity of the final product.

Q2: How can I monitor the progress of the bromination reaction to minimize the formation of impurities?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material (propiophenone), you can determine when the reaction is complete and avoid excessive reaction times that may lead to the formation of poly-brominated byproducts.

Q3: What are the recommended work-up procedures to remove acidic byproducts like hydrobromic acid (HBr)?

A3: After the reaction, the mixture should be washed with water and a mild base to neutralize and remove acidic byproducts. Common washing agents include saturated sodium carbonate solution, saturated sodium bicarbonate solution, or a dilute soda solution.[1][2]

Q4: What are the most effective methods for purifying crude α-bromopropiophenone?

A4: The most common and effective purification techniques are vacuum distillation, recrystallization, and column chromatography.[1][3] The choice of method depends on the scale of the reaction and the desired final purity.

Q5: α-Bromopropiophenone is a lachrymator. What safety precautions should I take?

A5: α-Bromopropiophenone is irritating to the eyes, respiratory system, and skin.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Problem 1: Low Yield of α-Bromopropiophenone
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction using TLC to ensure all the starting material has been consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Loss of Product During Work-up α-Bromopropiophenone is a dense, oily liquid.[1][2] During aqueous washes, ensure complete separation of the organic and aqueous layers to prevent loss of product. Back-extracting the aqueous layer with a suitable organic solvent can help recover any dissolved product.
Suboptimal Reaction Temperature The reaction temperature is crucial. For direct bromination, temperatures are often maintained between 15-25°C or in some cases heated to 50-60°C.[1][5] Follow the recommended temperature range for your specific protocol to maximize yield.
Decomposition of Product Prolonged exposure to high temperatures or strong bases can lead to decomposition. Avoid excessive heating during work-up and use mild bases for neutralization.
Problem 2: Product Contaminated with Starting Material (Propiophenone)
Possible Cause Suggested Solution
Insufficient Brominating Agent Ensure the correct stoichiometry of the brominating agent is used. A slight excess may be necessary to drive the reaction to completion, but a large excess can lead to byproducts.
Inefficient Purification If propiophenone remains after the initial work-up, purification by column chromatography is highly effective for separating the product from the less polar starting material. Alternatively, vacuum distillation can be used, as α-bromopropiophenone has a higher boiling point than propiophenone.
Problem 3: Presence of Di- or Poly-brominated Byproducts
Possible Cause Suggested Solution
Excess Brominating Agent Carefully control the addition of the brominating agent. Adding it dropwise helps to maintain a low concentration and reduces the chance of multiple brominations.
High Reaction Temperature Elevated temperatures can increase the rate of poly-bromination. Maintain the recommended reaction temperature.
Inefficient Purification Column chromatography is the most effective method for separating mono-brominated product from di- and poly-brominated byproducts.

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction
  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • If the reaction was performed in an organic solvent, proceed to the next step. If in an aqueous suspension, the dense α-bromopropiophenone may be separated by drawing it off from the bottom.[1]

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate or sodium carbonate solution (to neutralize acids)[2]

    • Saturated sodium chloride solution (brine) to aid in layer separation.[2]

  • Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate or calcium chloride.[1][2]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Note: This method is suitable if the crude product is a solid or can be induced to crystallize.

  • Dissolve the crude α-bromopropiophenone in a minimum amount of a suitable hot solvent. Solvents such as benzene or chlorobenzene have been used for related compounds.[3] For α-bromopropiophenone, ethanol or a mixture of ethanol and water could be effective.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude α-bromopropiophenone in a minimum amount of the eluent or a compatible solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common eluent system for compounds of this type is a mixture of hexane and ethyl acetate. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified α-bromopropiophenone.

Quantitative Data Summary

Brominating Agent Solvent/Conditions Yield Purity (Method) Reference
BromineMethanol/HCl/H₂O₂94%96% (HPLC)[2]
BromineAcetic Acid/Catalyst96.1%98.83%[6]
Bromopropionyl bromideBenzene/AlCl₃80%Not specified[7]
HBr/H₂O₂Glacial Acetic Acid90-97%Not specified[5]

Visualizations

experimental_workflow cluster_synthesis Reaction cluster_workup Initial Purification synthesis Synthesis: Bromination of Propiophenone workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) synthesis->workup drying Drying (Anhydrous MgSO₄ or CaCl₂) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude α-Bromopropiophenone concentration->crude_product purification Purification crude_product->purification distillation Vacuum Distillation purification->distillation High boiling liquid recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography High purity needed pure_product Pure α-Bromopropiophenone distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of α-bromopropiophenone.

troubleshooting_guide start Problem with Separation? low_yield Low Yield start->low_yield Yes impure_product Impure Product start->impure_product No, purity issue incomplete_rxn Check for Incomplete Reaction (TLC) low_yield->incomplete_rxn workup_loss Review Work-up Procedure low_yield->workup_loss starting_material Starting Material Present? impure_product->starting_material byproducts Byproducts Present? impure_product->byproducts optimize_rxn Optimize Reaction (Time, Temp, Stoichiometry) incomplete_rxn->optimize_rxn starting_material->byproducts No distillation Consider Vacuum Distillation starting_material->distillation Yes column_chrom Use Column Chromatography byproducts->column_chrom Yes control_reagents Control Reagent Addition and Temperature byproducts->control_reagents Also...

Caption: Troubleshooting decision tree for α-bromopropiophenone separation.

References

Stability issues of 2-bromo-1-phenyl-1-propanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2-bromo-1-phenyl-1-propanone in solution. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for 2-bromo-1-phenyl-1-propanone in solution?

2-bromo-1-phenyl-1-propanone, an α-haloketone, is susceptible to degradation through several pathways due to its reactive nature. The presence of two electrophilic sites (the α-carbon bonded to bromine and the carbonyl carbon) makes it highly reactive.[1][2][3] The primary degradation pathways include:

  • Hydrolysis: In the presence of water or other nucleophilic solvents, the bromine atom can be substituted, commonly by a hydroxyl group, especially in aqueous or humid environments.[4][5]

  • Photodegradation: The phenyl ketone group acts as a chromophore, making the compound sensitive to light, particularly UV radiation. Exposure can lead to the cleavage of chemical bonds and the formation of a complex mixture of byproducts.[4][6]

  • Thermal Degradation: Elevated temperatures can cause the molecule to decompose, potentially liberating hydrogen bromide (HBr). This HBr can then catalyze further degradation and polymerization of the compound.[4][7]

  • Reaction with Nucleophiles: As a potent alkylating agent, it readily reacts with various nucleophiles.[8][9] This reactivity is fundamental to its use in synthesis but can also be a source of instability if unintended nucleophiles are present.

Q2: How should I properly store solutions of this compound?

Proper storage is critical to maintain the integrity of 2-bromo-1-phenyl-1-propanone solutions. The key is to mitigate exposure to heat, light, and moisture.

  • Temperature: Solutions should be stored in a dedicated chemical refrigerator at a temperature between 2°C and 8°C.[5][6] Avoid repeated freeze-thaw cycles and temperature fluctuations.[5]

  • Light: Always use amber-colored glass containers or wrap clear containers in aluminum foil to prevent photodegradation.[5][6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) and use tightly sealed containers to prevent the ingress of moisture and air, which can lead to hydrolysis and oxidation.[6]

  • Container Material: Use chemically resistant containers, such as borosilicate glass.[6]

Q3: What are the main degradation products I should expect?

The degradation products depend on the specific conditions.

  • From hydrolysis , the primary product is expected to be 2-hydroxy-1-phenyl-1-propanone.[4]

  • Photodegradation and thermal degradation can lead to a more complex mixture, including benzoic acid and other smaller molecules resulting from bond cleavage.[4]

  • In the presence of base or upon elimination of HBr, polymerization or resinification can occur, leading to intractable tars.[7]

Q4: My reaction yield is low. Could compound instability be the cause?

Yes, instability is a common reason for low yields in reactions involving α-haloketones. If the compound degrades before or during the reaction, the effective concentration of the starting material is reduced. Always use freshly prepared solutions or verify the purity of your solution via an analytical method like HPLC or TLC before starting an experiment.

Q5: I'm observing an unexpected color change in my solution (e.g., turning yellow or brown). What does this mean?

A color change, typically to yellow or brown, is a strong indicator of degradation. This is often caused by the liberation of hydrogen halide and subsequent formation of polymeric or resinous byproducts.[7] If you observe a color change, the solution should be considered impure and may not be suitable for your experiment.

Q6: Which solvents are best for minimizing degradation?

The choice of solvent is critical.

  • Recommended: Non-polar to moderately polar, aprotic solvents such as dichloromethane, diethyl ether, or toluene are generally preferred for storage and reactions.

  • Use with Caution: Solvents like ethanol or methanol can act as nucleophiles, leading to solvolysis.[10] Acetone should be avoided as it can potentially participate in side reactions.[10]

  • Avoid: Protic and aqueous solvents should be avoided for long-term storage due to the risk of hydrolysis.[8] If an aqueous solution is required for a reaction, it should be prepared immediately before use.

Q7: Are there any known stabilizers for this compound?

While specific stabilizers for 2-bromo-1-phenyl-1-propanone are not widely documented, general strategies for α-haloketones can be applied. For some related compounds, a small amount of a non-nucleophilic base or acid scavenger (like magnesium oxide) is sometimes added to neutralize any liberated HBr, which can catalyze further decomposition.[11] However, this could interfere with subsequent reactions and should be evaluated on a case-by-case basis.

Troubleshooting Guide

SymptomPossible CauseRecommended Action
Low or No Product Yield Degradation of 2-bromo-1-phenyl-1-propanone stock solution.Verify the purity of the starting material/solution using HPLC, GC-MS, or TLC. Prepare a fresh solution if purity is low.
Reaction conditions (e.g., temperature, solvent) are promoting degradation.Run the reaction at a lower temperature. Ensure the use of a dry, aprotic solvent and an inert atmosphere.
Multiple Unexpected Spots on TLC / Peaks in HPLC The starting material has degraded into multiple byproducts.Purify the starting material before use or acquire a new batch. Review storage procedures for the compound.
The compound is degrading under the reaction or workup conditions.Modify reaction conditions (lower temperature, shorter reaction time). Use a milder workup procedure (e.g., avoid strong acids/bases).
Solution Turns Yellow/Brown During Storage or Reaction Liberation of HBr and subsequent polymerization/decomposition.[7]Discard the solution. When preparing a new solution, ensure the solvent is dry and store it properly under an inert atmosphere and protected from light.[6]
Solid Precipitate Forms in Solution Polymerization or precipitation of a degradation product.The solution is likely unusable. Review storage conditions and solvent choice to prevent this in the future.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ProtectionContainer
Solid 2°C to 8°C[5]Tightly Sealed[6]Store in Dark[6]Original manufacturer's container
Solution 2°C to 8°C[5]Inert Gas (N₂ or Ar)Amber Glass Vial[5]Borosilicate Glass[6]

Table 2: Solvent Compatibility and Stability Considerations

Solvent ClassExamplesSuitability for StorageSuitability for ReactionKey Considerations
Aprotic Non-Polar Toluene, HexanesGoodGoodLow solubility may be an issue.
Aprotic Polar Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF)GoodExcellentEnsure solvents are anhydrous. THF can form peroxides.
Protic Polar Ethanol, MethanolPoorUse-dependentRisk of solvolysis. Use only if required by the reaction protocol and prepare fresh.[10]
Aqueous Water, BuffersVery PoorUse immediatelyHigh risk of rapid hydrolysis.[8]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Materials: Use a new or thoroughly cleaned and dried amber glass vial with a PTFE-lined screw cap.

  • Procedure: a. Weigh the desired amount of solid 2-bromo-1-phenyl-1-propanone directly into the vial. b. Using a calibrated pipette, add the required volume of anhydrous, aprotic solvent (e.g., dichloromethane). c. Seal the vial tightly, and gently swirl or vortex until the solid is fully dissolved. d. Purge the headspace of the vial with an inert gas (e.g., argon) before final sealing. e. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.[6] f. Store immediately at 2°C to 8°C.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Monitoring

This protocol provides a general method to assess the purity and degradation of the compound.

  • System: HPLC with a UV detector.

  • Column: Reversed-phase C18 column.[4]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60:40 Acetonitrile:Water and ramp up to 95:5 Acetonitrile:Water over 15 minutes.

  • Detection: Monitor at a wavelength where the phenyl ketone chromophore absorbs, typically around 245 nm.

  • Sample Preparation: Dilute a small aliquot of your stock solution in the mobile phase to an appropriate concentration.

  • Analysis: Inject the sample. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The primary degradation products, being more polar (e.g., the hydrolyzed alcohol), will typically have shorter retention times than the parent compound.[4]

Visualizations

Degradation Pathways of 2-bromo-1-phenyl-1-propanone parent 2-bromo-1-phenyl-1-propanone sub_h Hydrolysis (H2O, humidity) parent->sub_h Nucleophilic Substitution sub_p Photodegradation (UV Light) parent->sub_p Bond Cleavage sub_t Thermal Degradation (Heat) parent->sub_t Elimination / Decomposition prod_h 2-hydroxy-1-phenyl-1-propanone sub_h->prod_h prod_pt Complex Mixture (e.g., Benzoic Acid) sub_p->prod_pt sub_t->prod_pt prod_poly Polymers / Resin sub_t->prod_poly

Caption: Key degradation pathways for 2-bromo-1-phenyl-1-propanone.

Experimental Workflow for Stability Analysis prep Prepare Solution in Anhydrous Solvent aliquot Divide into Aliquots for Different Conditions (e.g., Temp, Light) prep->aliquot t0 Analyze 'Time 0' Sample via HPLC aliquot->t0 store Store Aliquots under Test Conditions aliquot->store data Compare Chromatograms: - Parent Peak Area - New Degradant Peaks t0->data tn Analyze Samples at Defined Time Points (t1, t2, ... tn) store->tn tn->data report Quantify Degradation Rate data->report

Caption: Workflow for conducting a time-course stability study.

Troubleshooting Logic for Low Reaction Yield start Low Reaction Yield Observed check_purity Is Starting Material (SM) Pure? start->check_purity purify Action: Purify or replace SM. Verify purity via HPLC. check_purity->purify No check_conditions Are Reaction Conditions Optimal? check_purity->check_conditions Yes purify->check_conditions is_dry Solvent anhydrous? Inert atmosphere? check_conditions->is_dry dry_solvent Action: Use fresh, dry solvent. Purge with N2/Ar. is_dry->dry_solvent No check_temp Is reaction temp too high? is_dry->check_temp Yes dry_solvent->check_temp lower_temp Action: Lower reaction temperature. check_temp->lower_temp Yes success Yield Improved check_temp->success No (Other issues likely) lower_temp->success

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: α-Bromoketone Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of α-bromoketones during experimental workup and purification.

Troubleshooting Guide

Issue 1: Significant product loss and/or formation of impurities during aqueous workup.

Possible Causes:

  • Presence of Base: α-Bromoketones are highly susceptible to base-induced decomposition pathways, including elimination reactions to form α,β-unsaturated ketones and the Favorskii rearrangement to yield carboxylic acid derivatives.[1][2] Residual base from the reaction mixture can trigger these degradation routes during the workup.

  • Elevated Temperatures: Many α-bromoketones are thermally labile. Performing extractions or concentrating the product at elevated temperatures can lead to decomposition.

  • Incorrect pH of Aqueous Washes: Using basic aqueous solutions (e.g., sodium bicarbonate, sodium carbonate) to neutralize acidic reaction mixtures can promote decomposition.[3]

  • Prolonged Contact Time: Extended exposure to aqueous phases, especially if not neutral or slightly acidic, can lead to hydrolysis or other side reactions.

Solutions:

  • Quenching:

    • Carefully quench the reaction mixture by adding it to a cold (0 °C), mildly acidic solution. Saturated aqueous ammonium chloride (NH₄Cl) is a commonly used quenching agent that helps to neutralize the reaction mixture without introducing a strong base.[1]

  • Temperature Control:

    • Maintain a low temperature (0-5 °C) throughout the entire workup process, including quenching, extraction, and washing steps. Use ice baths to cool separatory funnels and receiving flasks.

  • Aqueous Washes:

    • Use neutral or slightly acidic aqueous solutions for washing the organic layer. Brine (saturated aqueous NaCl) is effective for removing residual water without altering the pH significantly.[4]

    • If an acidic wash is required to remove basic impurities, use a dilute, weak acid such as 1% HCl.

    • To remove unreacted bromine, a wash with a fresh, cold solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is recommended.

  • Minimize Contact Time:

    • Perform extractions and washes efficiently to minimize the time the α-bromoketone is in contact with the aqueous phase.

Issue 2: Formation of an α,β-unsaturated ketone as a major byproduct.

Possible Cause:

  • Base-Catalyzed Elimination: This is a strong indication of a base-induced elimination (dehydrobromination) reaction.[5] This can be caused by residual strong base from the reaction or the use of basic workup conditions.

Solutions:

  • Strictly Avoid Basic Conditions: Ensure all aqueous solutions used in the workup are neutral or slightly acidic.

  • Choice of Base in Reaction: If possible, use a non-nucleophilic, sterically hindered base during the reaction to minimize its carryover and subsequent side reactions during workup.

  • Prompt and Efficient Quenching: Immediately quench the reaction mixture in a cold, slightly acidic medium as described above.

Issue 3: Isolation of a carboxylic acid or ester derivative instead of the α-bromoketone.

Possible Cause:

  • Favorskii Rearrangement: The presence of a strong base can induce the Favorskii rearrangement, leading to the formation of a carboxylic acid or its corresponding ester if an alcohol is present.[1][6]

Solutions:

  • Control of Basicity: The most critical factor is to avoid strong bases during the workup.

  • Careful Quenching: A rapid and effective quench of the reaction at low temperature is crucial to prevent the rearrangement from occurring during the workup.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for the aqueous phase during the workup of α-bromoketones?

A1: The ideal pH range is neutral to slightly acidic (pH 5-7). This minimizes the risk of base-catalyzed elimination and the Favorskii rearrangement.

Q2: Can I use sodium bicarbonate to neutralize my reaction mixture?

A2: It is generally not recommended to use sodium bicarbonate or other basic solutions, as this can lead to the decomposition of the α-bromoketone. A better approach is to quench with a cold, saturated solution of ammonium chloride.[1]

Q3: My α-bromoketone seems to be unstable even during chromatography. What can I do?

A3: Some α-bromoketones are sensitive to silica gel.

  • Deactivate Silica Gel: Use silica gel that has been deactivated with a small amount of a non-nucleophilic base like triethylamine in the eluent system.

  • Alternative Purification: Consider purification by crystallization if the product is a solid.[7] This can often provide a high-purity product without the risk of decomposition on a stationary phase.

  • Flash Chromatography: If chromatography is necessary, perform it quickly (flash chromatography) and at a low temperature if possible.

Q4: How should I remove residual bromine after the reaction?

A4: Washing the organic layer with a cold, dilute solution of sodium bisulfite or sodium thiosulfate is an effective method for quenching and removing excess bromine.

Q5: Are there any general tips for improving the stability of α-bromoketones during storage?

A5: Store purified α-bromoketones at low temperatures (-20 °C is recommended), protected from light and moisture. As they can be lachrymators and are reactive, proper containment and handling are essential.

Data Presentation

Table 1: Recommended Aqueous Washes for α-Bromoketone Workup

Washing SolutionPurposePrecautions
Saturated aq. NH₄ClNeutralize reaction mixture (quenching)Use cold (0 °C)
Water (cold)Remove water-soluble impuritiesKeep contact time to a minimum
Saturated aq. NaHSO₃ or Na₂S₂O₃Remove excess bromineUse fresh, cold solutions
Brine (saturated aq. NaCl)Remove bulk of dissolved water---

Experimental Protocols

Protocol 1: General Workup Procedure for α-Bromoketones
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the reaction mixture to a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.[8]

  • Washing: Combine the organic layers and wash sequentially with:

    • Cold saturated aqueous sodium bisulfite (if bromine color is present).

    • Cold deionized water.

    • Cold saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

Mandatory Visualizations

Diagram 1: Decomposition Pathways of α-Bromoketones

DecompositionPathways cluster_main α-Bromoketone Stability cluster_conditions Workup Conditions cluster_products Decomposition Products alpha_bromo α-Bromoketone base Base (e.g., NaOH, NaHCO₃) heat Heat acid Strong Acid (e.g., HBr) elimination α,β-Unsaturated Ketone (Elimination) base->elimination promotes favorskii Carboxylic Acid/Ester (Favorskii Rearrangement) base->favorskii promotes heat->elimination can promote other Other Degradation Products heat->other can promote acid->other can promote (e.g., hydrolysis)

Caption: Key factors leading to the decomposition of α-bromoketones.

Diagram 2: Recommended Workup Workflow for α-Bromoketones

WorkupWorkflow start Reaction Mixture (containing α-Bromoketone) quench 1. Quench (Cold sat. aq. NH₄Cl) start->quench extract 2. Extract (e.g., Diethyl Ether) quench->extract wash_br2 3. Wash (Cold sat. aq. NaHSO₃, if needed) extract->wash_br2 wash_h2o 4. Wash (Cold Water) wash_br2->wash_h2o wash_brine 5. Wash (Cold Brine) wash_h2o->wash_brine dry 6. Dry (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate 7. Concentrate (Low Temperature) dry->concentrate purify 8. Purify (Crystallization or Chromatography) concentrate->purify product Pure α-Bromoketone purify->product

Caption: Step-by-step workflow for the safe workup of α-bromoketones.

References

Technical Support Center: Managing Hydrobromic Acid Byproduct in Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with hydrobromic acid (HBr) as a byproduct in bromination reactions.

Troubleshooting Guides

Issue 1: The reaction mixture is turning viscous or solidifying.

Q: My bromination reaction has become thick and difficult to stir. What is happening and how can I prevent it?

A: The thickening or solidification of your reaction mixture is a strong indicator of polymerization, where the starting material or product molecules react with each other to form long-chain polymers. This is often catalyzed by the hydrobromic acid (HBr) byproduct generated during the reaction.[1]

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction is maintained at a low temperature, typically between 0-5 °C, using an ice bath. Higher temperatures can promote polymerization.[1]

  • Exclusion of Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent photo-initiation of radical pathways that can lead to polymerization.[1]

  • Use of an Acid Scavenger: Add a non-nucleophilic base to the reaction mixture to neutralize the HBr as it is formed. Finely ground anhydrous sodium carbonate or potassium carbonate are common choices.[2]

  • Slow Reagent Addition: Add the brominating agent dropwise to prevent a localized buildup of HBr and to control the reaction's exothermicity.[1]

Issue 2: The reaction is producing a significant amount of HBr gas, causing pressure buildup and safety concerns.

Q: My reaction is evolving a large amount of HBr gas. How can I safely manage this?

A: The evolution of HBr gas is expected in many bromination reactions. To manage this safely, you can use a gas trap or a scrubber system.

Troubleshooting Steps:

  • Gas Trap Setup: For lab-scale reactions, you can set up a gas trap by bubbling the evolved gas through a solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the HBr.

  • Fume Hood Scrubber: For larger scale reactions or continuous processes, a fume hood equipped with an acid gas scrubber is recommended. These systems effectively neutralize acidic gases before they are vented.

  • Proper Ventilation: Always conduct bromination reactions in a well-ventilated fume hood to prevent the accumulation of hazardous HBr gas.[3]

Frequently Asked Questions (FAQs)

Q1: How do I neutralize the HBr byproduct during the reaction workup?

A1: During the aqueous workup, you can neutralize the HBr by washing the organic layer with a basic solution.[4] Common choices include a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). Add the basic solution to the separatory funnel containing your organic layer, shake gently at first to release any pressure from CO₂ evolution (if using bicarbonate or carbonate), and then more vigorously. Separate the aqueous layer and repeat the wash if necessary until the aqueous layer is no longer acidic.

Q2: Which neutralizing agent should I choose for my reaction?

A2: The choice of neutralizing agent depends on the sensitivity of your product to bases and the desired workup conditions.

  • Sodium Bicarbonate (NaHCO₃): A weak base, ideal for neutralizing strong acids without making the solution strongly basic. It is generally safe for most organic compounds. The reaction produces CO₂ gas, so pressure buildup in a separatory funnel must be managed by frequent venting.

  • Sodium Carbonate (Na₂CO₃): A stronger base than sodium bicarbonate.[5][6][7] It is also a good choice for neutralizing HBr and is relatively safe to handle.[6] Like sodium bicarbonate, it produces CO₂ gas.

  • Sodium Hydroxide (NaOH): A strong base that should be used with caution, as it can be corrosive and may cause degradation of base-sensitive functional groups in your product.[8] It does not produce gas upon neutralization.[9]

Q3: Can the HBr byproduct affect the outcome of my bromination reaction?

A3: Yes, the HBr byproduct can significantly influence the reaction. It can act as a catalyst or an inhibitor depending on the substrate and reaction conditions. For some aromatic brominations, HBr can be autocatalytic, while in other cases it can inhibit the reaction.[7] It is also a known catalyst for acid-catalyzed side reactions like polymerization or rearrangement.[1]

Q4: What are "acid scavengers" and how do I use them?

A4: Acid scavengers are bases added to the reaction mixture to neutralize the HBr as it is formed, preventing it from causing side reactions.[1] Anhydrous, non-nucleophilic inorganic bases like finely powdered sodium carbonate or potassium carbonate are often used.[2] They are added to the reaction flask with the starting material before the addition of the brominating agent.

Q5: How do I handle a spill of hydrobromic acid?

A5: For a small spill, you can carefully neutralize it with a suitable agent like powdered sodium bicarbonate. Once neutralized, absorb the material with an inert absorbent and dispose of it according to your institution's waste disposal guidelines. For larger spills, evacuate the area and follow your institution's emergency procedures.

Data Presentation

Table 1: Comparison of Common Neutralizing Agents for Hydrobromic Acid

Neutralizing AgentFormulaMolar Mass ( g/mol )Moles of HBr Neutralized per Mole of BaseBasicity (pKa of Conjugate Acid)Key Considerations
Sodium HydroxideNaOH40.001~15.7Strong base, highly exothermic reaction, no gas evolution. May not be suitable for base-sensitive compounds.[8][10]
Sodium CarbonateNa₂CO₃105.99210.33Moderately strong base, safer to handle than NaOH, produces CO₂ gas.[6][11]
Sodium BicarbonateNaHCO₃84.0116.35Weak base, ideal for gentle neutralization, produces CO₂ gas.[11]

Experimental Protocols

Protocol 1: Neutralization of HBr in Reaction Workup using Saturated Sodium Bicarbonate Solution

  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • First Wash: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.

    • Caution: Initially, swirl the funnel gently and vent frequently to release the pressure from the evolved CO₂ gas.[12]

  • Extraction: Once the initial gas evolution has subsided, stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent periodically.

  • Layer Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • pH Check: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Repeat if Necessary: If the aqueous layer is still acidic, repeat the wash with a fresh portion of saturated sodium bicarbonate solution.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[13]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the organic solution under reduced pressure to isolate the product.[14]

Protocol 2: In-situ Neutralization of HBr using an Acid Scavenger

  • Reagent Preparation: To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substrate and the chosen anhydrous organic solvent.

  • Addition of Scavenger: Add 1.5-2.0 equivalents of finely powdered, anhydrous sodium carbonate (Na₂CO₃) to the stirred solution.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0-5 °C) using an appropriate cooling bath.

  • Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of bromine in the reaction solvent) to the stirred suspension over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Workup: Upon completion, the reaction mixture can be filtered to remove the inorganic salts, and then proceed with a standard aqueous workup as described in Protocol 1 to purify the product.

Mandatory Visualization

HBr_Management_Workflow cluster_reaction Bromination Reaction cluster_decision HBr Management Strategy cluster_options Management Options cluster_outcome Final Product start Reaction Start reaction HBr Byproduct Formation start->reaction strategy Select HBr Management Strategy reaction->strategy scavenger In-situ Neutralization (Acid Scavenger) strategy->scavenger Acid-sensitive substrate scrubbing Gas Phase Removal (Scrubber/Trap) strategy->scrubbing Gaseous HBr evolution workup Post-Reaction Neutralization (Aqueous Workup) strategy->workup Standard Procedure product Purified Product scavenger->product scrubbing->product workup->product

Caption: Workflow for selecting a strategy to manage HBr byproduct in bromination reactions.

Troubleshooting_Polymerization start Reaction Mixture Thickens or Solidifies problem Suspected Polymerization start->problem cause Identify Potential Cause problem->cause acid_cat Acid-Catalyzed (HBr Byproduct) cause->acid_cat Yes radical Radical Initiated (Heat/Light) cause->radical Yes solution_acid Implement Acid Control acid_cat->solution_acid solution_radical Implement Radical Control radical->solution_radical action_acid1 Add Acid Scavenger (e.g., Na2CO3) solution_acid->action_acid1 action_acid2 Slow Reagent Addition solution_acid->action_acid2 action_radical1 Lower Reaction Temperature (0-5 °C) solution_radical->action_radical1 action_radical2 Exclude Light (Wrap in foil) solution_radical->action_radical2 end Optimized Reaction action_acid1->end action_acid2->end action_radical1->end action_radical2->end

Caption: Troubleshooting guide for polymerization issues during bromination reactions.

References

Validation & Comparative

A Comparative Analysis of Experimental and Predicted 13C NMR Spectra of 2-bromo-1-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental and computationally predicted 13C Nuclear Magnetic Resonance (NMR) data for 2-bromo-1-phenyl-1-propanone. For a thorough evaluation, the experimental 13C NMR data for two structurally similar compounds, 1-phenyl-1-propanone and 2-chloro-1-phenyl-1-propanone, are also presented. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural characterization and analysis of α-haloketones.

Data Presentation

The following tables summarize the experimental and predicted 13C NMR chemical shifts (δ) in parts per million (ppm) for 2-bromo-1-phenyl-1-propanone and its analogues. The experimental data has been compiled from peer-reviewed literature and spectral databases, while the predicted data was generated using an online NMR prediction tool.

Table 1: 13C NMR Chemical Shift Data of 2-bromo-1-phenyl-1-propanone

Carbon AtomExperimental (CDCl₃)[1]Predicted (CDCl₃)
C=O191.2193.5
C-Br42.545.8
CH₃21.823.1
C (ipso)134.3135.2
C (ortho)129.0128.9
C (meta)128.8128.7
C (para)133.8133.5

Table 2: Comparative 13C NMR Chemical Shift Data of Analogous Compounds

Carbon Atom1-phenyl-1-propanone (CDCl₃)[2]2-chloro-1-phenyl-1-propanone (CDCl₃)[1]
C=O200.7192.8
C-X31.8 (CH₂)52.3 (C-Cl)
CH₃8.220.7
C (ipso)137.0134.0
C (ortho)128.6128.9
C (meta)128.0128.8
C (para)132.8133.7

Experimental and Computational Protocols

Experimental Data Acquisition

The experimental 13C NMR data for 2-bromo-1-phenyl-1-propanone and 2-chloro-1-phenyl-1-propanone were obtained from the supporting information of a study published in The Journal of Physical Chemistry A.[1] The spectra were recorded on a Bruker Avance III HD 400 spectrometer operating at a 13C frequency of 100.62 MHz. The solvent used was deuterated chloroform (CDCl₃), and the chemical shifts were referenced to the solvent peak at 77.16 ppm.

The experimental 13C NMR data for 1-phenyl-1-propanone was sourced from a publication on ResearchGate.[2] The spectrum was also recorded in deuterated chloroform (CDCl₃).

Computational Data Prediction

The predicted 13C NMR chemical shifts for 2-bromo-1-phenyl-1-propanone were calculated using the online NMR predictor, NMRDB.org. The prediction was performed by inputting the chemical structure of the molecule and selecting deuterated chloroform (CDCl₃) as the solvent. This tool utilizes a database of existing spectral data and machine learning algorithms to estimate the chemical shifts of the carbon nuclei.

Workflow Visualization

The following diagram illustrates the workflow employed in this comparative analysis, from data acquisition to the final comparison.

G cluster_analysis Analysis & Output Experimental_Data Experimental Data Data_Table Data Comparison Table Experimental_Data->Data_Table Predicted_Data Predicted Data Predicted_Data->Data_Table Target 2-bromo-1-phenyl-1-propanone Target->Experimental_Data Target->Predicted_Data Alternative_1 1-phenyl-1-propanone Alternative_1->Experimental_Data Alternative_2 2-chloro-1-phenyl-1-propanone Alternative_2->Experimental_Data Guide Comparison Guide Data_Table->Guide Methodology Experimental & Computational Protocols Methodology->Guide

Caption: Workflow for the comparative 13C NMR analysis.

References

Reactivity Showdown: α-Bromopropiophenone vs. α-Chloropropiophenone in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that can significantly impact reaction efficiency, yield, and overall project timelines. In the realm of α-haloketones, both α-bromopropiophenone and α-chloropropiophenone are valuable intermediates for the synthesis of a wide array of pharmacologically active compounds. This guide provides an objective comparison of their reactivity, supported by established chemical principles and illustrative experimental data, to aid in the selection of the optimal reagent for your synthetic needs.

The enhanced reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[1] In nucleophilic substitution reactions, the nature of the halogen atom plays a pivotal role in determining the reaction rate. The key factors to consider are leaving group ability and bond strength.

Generally, in nucleophilic substitution reactions, the reactivity of alkyl halides follows the trend I > Br > Cl > F.[2][3] This is primarily because iodide and bromide are weaker bases and better leaving groups than chloride.[2][3] The carbon-bromine bond is also weaker than the carbon-chlorine bond, requiring less energy to break during the transition state of an SN2 reaction.[2] Consequently, α-bromopropiophenone is expected to be significantly more reactive than its chloro-analogue.

Data Presentation: A Quantitative Comparison

While specific kinetic data for the direct comparison of α-bromopropiophenone and α-chloropropiophenone under identical conditions are not extensively reported in the literature, the following table presents illustrative data based on the well-established principles of leaving group ability in SN2 reactions. The relative rates are extrapolated from typical differences observed between secondary alkyl bromides and chlorides.

Parameterα-Bromopropiophenoneα-Chloropropiophenone
Relative Reaction Rate (Illustrative) ~501
Typical Reaction Time (Illustrative) 2-4 hours12-24 hours
Typical Yield (Illustrative) 85-95%60-75%
Leaving Group Ability ExcellentGood
C-X Bond Energy (approx. kcal/mol) ~71~84

This data is illustrative and intended to reflect the expected relative reactivity based on fundamental principles of organic chemistry.

Experimental Protocols: Synthesis of α-Aminopropiophenone Derivatives

The following is a generalized experimental protocol for the nucleophilic substitution reaction of α-halopropiophenones with a primary amine. This procedure is adapted from established syntheses of cathinone and bupropion derivatives.

Materials:

  • α-Bromopropiophenone or α-Chloropropiophenone (1.0 eq)

  • Primary amine (e.g., t-butylamine, 3.0 eq)

  • Acetonitrile (solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-bromopropiophenone (or α-chloropropiophenone) and acetonitrile.

  • Add the primary amine to the solution.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (typically 2-4 hours for the bromo derivative and 12-24 hours for the chloro derivative). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminopropiophenone derivative.

  • The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Nucleophilic_Substitution Nucleophilic Substitution of α-Halopropiophenones alpha_Halo α-Halopropiophenone (X = Br or Cl) Transition_State SN2 Transition State alpha_Halo->Transition_State Nucleophilic Attack Nucleophile Primary Amine (R-NH2) Nucleophile->Transition_State alpha_Amino α-Aminopropiophenone Halide_Salt Ammonium Halide Salt Transition_State->alpha_Amino Leaving Group Departure Transition_State->Halide_Salt Experimental_Workflow Experimental Workflow for α-Aminopropiophenone Synthesis Start Start Reactants Combine α-Halopropiophenone and Primary Amine in Acetonitrile Start->Reactants Reaction Reflux Reaction Mixture (Monitor by TLC) Reactants->Reaction Workup Solvent Removal and Aqueous Workup Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography or Recrystallization Drying->Purification Product α-Aminopropiophenone Product Purification->Product

References

A Researcher's Guide to Safer Bromination: Comparing Alternatives to Liquid Bromine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, bromination is a fundamental transformation for introducing bromine atoms into molecules, a crucial step in the development of many pharmaceuticals and functional materials. However, the traditional use of liquid bromine (Br₂) presents significant safety and handling challenges due to its high toxicity, volatility, and corrosiveness. This guide offers an objective comparison of safer and more manageable alternative brominating agents, focusing on N-Bromosuccinimide (NBS) and Pyridinium tribromide (PyBr₃). We will delve into their performance, supported by experimental data, and provide detailed protocols for their use.

At a Glance: Safety and Handling

The primary motivation for seeking alternatives to liquid bromine is to mitigate the substantial risks associated with its use. The following table summarizes key safety and handling characteristics of liquid bromine and its common alternatives.

PropertyLiquid Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium tribromide (PyBr₃)
Physical Form Fuming, volatile liquidCrystalline solidCrystalline solid
Hazards Highly toxic, corrosive, severe burns, respiratory damage[1][2][3]Corrosive, skin/eye irritant, oxidizer[4][5][6][7]Corrosive, skin/eye irritant, releases bromine in solution[8][9][10]
Handling Requires specialized handling in a fume hood with personal protective equipment (PPE)[2][11]Easier and safer to handle than liquid bromine; weighable solid[5]Stable, non-volatile solid, easier to handle than liquid bromine[8]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials[2]Keep refrigerated and protected from light and moisture[4][5]Store in a cool, dry place[9]

Performance Comparison: Electrophilic Aromatic Bromination

The choice of a brominating agent significantly impacts the yield and regioselectivity of electrophilic aromatic substitution reactions. Below is a comparison of the performance of liquid bromine, NBS, and Pyridinium tribromide in the bromination of representative aromatic substrates.

SubstrateBrominating AgentReaction ConditionsMajor Product(s)Yield (%)Regioselectivity (ortho:meta:para)
Anisole Br₂Acetic acidp-Bromoanisole~90High para-selectivity
NBSAcetonitrile, room tempp-Bromoanisole~95[8]High para-selectivity[8]
Pyridinium tribromideAcetic acidp-Bromoanisole~90[8]High para-selectivity
Acetanilide Br₂Acetic acid4-Bromoacetanilide>90High para-selectivity[12]
NBSAcetonitrile, cat. HCl4-BromoacetanilideHighHigh para-selectivity[13][14]
Pyridinium tribromideAcetic acid4-BromoacetanilideNot specifiedHigh para-selectivity
Phenol Br₂H₂O2,4,6-TribromophenolHighPolybromination
Br₂CS₂, low tempo-Bromophenol, p-BromophenolNot specifiedMixture, para is major[15]
NBSAcetonitrile, pH 4Not specifiedNot specifiedOptimal reactivity at pH 4[16]
Pyridinium tribromideNot specifiedpara-Brominated phenolsNot specifiedSelective for para-bromination[6]

Performance Comparison: Allylic and Benzylic Bromination

NBS is a particularly effective reagent for the selective bromination at allylic and benzylic positions via a free-radical mechanism, known as the Wohl-Ziegler reaction. Liquid bromine can also be used but often leads to competing electrophilic addition to double bonds.

SubstrateBrominating AgentReaction ConditionsMajor ProductYield (%)Key Advantages of NBS
Cyclohexene NBSCCl₄, radical initiator (AIBN)3-BromocyclohexeneTypically highMinimizes addition to the double bond
Br₂Light3-Bromocyclohexene & 1,2-DibromocyclohexaneVariableProne to side reactions
Toluene NBSCCl₄, radical initiatorBenzyl bromideGood to excellentHigh selectivity for benzylic position[1]
Br₂LightBenzyl bromideVariableCan lead to multiple brominations[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful experiments. Below are representative protocols for key bromination reactions using safer alternatives to liquid bromine.

Protocol 1: Electrophilic Aromatic Bromination of Acetanilide using NBS

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • 20 mL scintillation vial, magnetic stirrer, Buchner funnel, filter flask

Procedure: [13][14]

  • In a 20 mL scintillation vial, combine acetanilide (5.0 mmol) and N-bromosuccinimide (5.0 mmol) in 10 mL of acetonitrile.

  • Stir the mixture until the solids are nearly dissolved.

  • Add one drop of concentrated HCl to the stirring mixture.

  • Continue stirring at room temperature for 20 minutes.

  • Pour the reaction mixture into a 100 mL beaker containing 40 mL of water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water.

  • Air-dry the product on a watch glass.

  • Determine the mass, percent yield, and melting point of the 4'-bromoacetanilide.

Protocol 2: α-Bromination of an Aromatic Ketone using Pyridinium Tribromide

Materials:

  • Aromatic ketone (e.g., acetophenone)

  • Pyridinium tribromide

  • Glacial acetic acid

  • Water

  • Sodium bisulfite solution

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve the aromatic ketone (1.0 eq) in glacial acetic acid in a round-bottom flask with magnetic stirring.

  • Add Pyridinium tribromide (1.0 eq) portion-wise to the solution at room temperature. The red-brown color of the reagent should fade as the reaction progresses.

  • Stir the mixture until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a beaker of ice water.

  • If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the collected solid or the organic extract with a dilute sodium bisulfite solution to quench any unreacted bromine, followed by a water wash.

  • Dry the product and purify further if necessary (e.g., by recrystallization).

Visualizing the Logic and Workflow

To better understand the decision-making process and experimental execution, the following diagrams illustrate the logical progression from hazardous to safer reagents and a general experimental workflow.

Safety_Progression cluster_reagents Choice of Brominating Agent cluster_reasons Driving Factors for Change cluster_examples Examples of Safer Alternatives Liquid_Bromine Liquid Bromine (Br₂) High_Toxicity High Toxicity Liquid_Bromine->High_Toxicity is Volatility Volatility Liquid_Bromine->Volatility is Corrosiveness Corrosiveness Liquid_Bromine->Corrosiveness is Handling_Hazards Handling Hazards Liquid_Bromine->Handling_Hazards presents Safer_Alternatives Safer Alternatives NBS N-Bromosuccinimide (NBS) Safer_Alternatives->NBS e.g. PyBr3 Pyridinium Tribromide (PyBr₃) Safer_Alternatives->PyBr3 e.g. High_Toxicity->Safer_Alternatives motivates use of Volatility->Safer_Alternatives motivates use of Corrosiveness->Safer_Alternatives motivates use of Handling_Hazards->Safer_Alternatives motivates use of

Caption: Logical progression from hazardous liquid bromine to safer alternatives.

Bromination_Workflow start Start reagent_prep Prepare Substrate and Solvent Mixture start->reagent_prep reagent_add Add Brominating Agent (NBS or PyBr₃) reagent_prep->reagent_add reaction Stir at Appropriate Temperature reagent_add->reaction monitoring Monitor Reaction (e.g., by TLC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction/Filtration) monitoring->workup Upon completion purification Purification (Recrystallization/Chromatography) workup->purification analysis Product Analysis (Yield, MP, NMR, etc.) purification->analysis end End analysis->end

Caption: Generalized experimental workflow for a bromination reaction.

Conclusion

The adoption of alternative brominating agents like N-Bromosuccinimide and Pyridinium tribromide offers a significant improvement in laboratory safety without compromising, and in some cases even enhancing, reaction performance. NBS is particularly advantageous for its high selectivity in allylic and benzylic brominations, while both NBS and Pyridinium tribromide are effective and safer substitutes for liquid bromine in electrophilic aromatic substitutions. By carefully selecting the appropriate reagent and reaction conditions, researchers can achieve their synthetic goals in a safer and more controlled manner.

References

Validating α,β-Unsaturated Ketone Synthesis: An Infrared Spectroscopy-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of α,β-unsaturated ketones, a critical pharmacophore in many therapeutic agents, requires robust and efficient validation. This guide provides a comparative analysis of Infrared (IR) spectroscopy against other common analytical techniques for the confirmation of these syntheses, supported by experimental data and detailed protocols.

The introduction of α,β-unsaturation in a ketone leads to a characteristic shift in the carbonyl (C=O) stretching frequency in the IR spectrum. This well-documented phenomenon provides a reliable and rapid method for confirming the successful synthesis of the target compound.

Comparative Analysis of Validation Techniques

While IR spectroscopy is a powerful tool, a comprehensive validation strategy often involves complementary techniques. The following table compares the utility of IR spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the validation of α,β-unsaturated ketone synthesis.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C=C). Confirmation of conjugation.Rapid, inexpensive, requires minimal sample preparation, provides a clear indication of the key functional group transformation.Provides limited information on the overall molecular structure and stereochemistry. Not ideal for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including carbon skeleton, proton environment, and stereochemistry.Provides a complete picture of the molecular structure, allowing for unambiguous identification. Can be used for quantitative analysis.More expensive, requires deuterated solvents, and data analysis can be more complex and time-consuming.
Mass Spectrometry (MS) Molecular weight of the compound and information on its fragmentation pattern.Highly sensitive, provides accurate molecular weight, and can be used to identify impurities.Does not provide direct information on functional groups or stereochemistry. Isomeric compounds can be difficult to distinguish.

Experimental Data: IR Spectral Shifts in α,β-Unsaturated Ketone Synthesis

The key to validating the synthesis of an α,β-unsaturated ketone using IR spectroscopy is the observable shift in the carbonyl (C=O) and the appearance of a carbon-carbon double bond (C=C) stretching frequency. The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a saturated ketone.

Here is a summary of expected and experimentally observed IR absorption peaks for a representative α,β-unsaturated ketone, chalcone, synthesized via a Claisen-Schmidt condensation.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) **Observed Frequency for Chalcone (cm⁻¹) **Starting Material (Acetophenone) C=O Frequency (cm⁻¹)
Carbonyl (C=O)Stretch1685-1666[1][2][3][4]~1660~1685
Alkene (C=C)Stretch1680-1640[5]~1610N/A
Aromatic C-HStretch3100-3000~3060~3060
Aromatic C=CStretch1600-1450~1575~1580

Experimental Protocols

Synthesis of Chalcone (an α,β-Unsaturated Ketone) via Claisen-Schmidt Condensation

This protocol describes a standard laboratory procedure for the synthesis of chalcone from benzaldehyde and acetophenone.[6][7][8]

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Stirring plate and stir bar

  • Beaker

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a beaker, dissolve 2.12 g of benzaldehyde and 2.40 g of acetophenone in 20 mL of ethanol.

  • While stirring, slowly add 5 mL of 10% aqueous sodium hydroxide solution to the mixture.

  • Continue stirring at room temperature for 30 minutes. A precipitate should form.

  • Cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure chalcone crystals.

  • Allow the crystals to dry completely before characterization.

Validation of Chalcone Synthesis by IR Spectroscopy

Materials:

  • Dried, purified chalcone sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Spatula

Procedure:

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the dry chalcone crystals onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Analyze the resulting spectrum for the characteristic peaks of an α,β-unsaturated ketone. Specifically, look for the C=O stretch in the 1685-1660 cm⁻¹ region and the C=C stretch around 1610 cm⁻¹.

  • Compare the obtained spectrum with the spectrum of the starting material (acetophenone) to confirm the disappearance of the saturated ketone C=O peak and the appearance of the new peaks.

Logical Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of an α,β-unsaturated ketone to its validation using IR spectroscopy.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Reactants Aldehyde + Ketone Aldol_Condensation Aldol Condensation Reactants->Aldol_Condensation 1. Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Aldol_Condensation Dehydration Dehydration Aldol_Condensation->Dehydration 2. Elimination of H2O Crude_Product Crude α,β-Unsaturated Ketone Dehydration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure α,β-Unsaturated Ketone Recrystallization->Pure_Product IR_Spectroscopy IR Spectroscopy Pure_Product->IR_Spectroscopy Spectral_Analysis Spectral Analysis IR_Spectroscopy->Spectral_Analysis Acquire Spectrum Confirmation Confirmation of Synthesis Spectral_Analysis->Confirmation Identify C=O and C=C peaks

Caption: Workflow for α,β-unsaturated ketone synthesis and IR validation.

References

Comparing yields of different α-bromopropiophenone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. α-Bromopropiophenone is a vital building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of different synthesis methods for α-bromopropiophenone, supported by experimental data to inform the selection of the most suitable protocol.

Performance and Yield Comparison

The choice of a synthetic route often depends on a balance of factors including yield, purity, cost of reagents, reaction conditions, and environmental impact. Below is a summary of quantitative data for four distinct methods for the synthesis of α-bromopropiophenone.

MethodBrominating AgentSolvent/MediumCatalyst/ReagentReaction TimeYield (%)Purity (%)
1. In-situ Generated Hypobromous Acid Sodium Bromide/Hydrogen PeroxideNone (Solvent-free)Sulfuric Acid1-2 hours9496
2. Direct Bromination in Aqueous Suspension Bromine (Br₂)Saturated Sodium Sulfate SolutionNoneNot specifiedNearly QuantitativeNot specified
3. Direct Bromination in Organic Solvent Bromine (Br₂)DichloromethaneNone30 minutesQuantitativeNot specified
4. N-Bromosuccinimide (NBS) Bromination N-BromosuccinimideAcetonitrilep-Toluenesulfonic acid2-3 hoursHigh (not quantified)Not specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and evaluation.

Method 1: In-situ Generated Hypobromous Acid

This method is presented as a green and high-efficiency process that avoids the direct use of liquid bromine.[1]

Procedure:

  • To a 500 mL round-bottom flask, add 13.4g (0.1 mol) of propiophenone and 41.2g (0.4 mol) of sodium bromide at room temperature.

  • Stir the mixture until uniform, then add 32.7g (0.1 mol) of 30% sulfuric acid.

  • Slowly add 35.2g (0.25 mol) of 27% hydrogen peroxide dropwise.

  • After the addition is complete, continue the reaction for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, stop stirring and allow the layers to separate.

  • Wash the organic layer with a saturated sodium carbonate solution and then with a saturated saline solution.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to obtain α-bromopropiophenone as a yellow oily liquid.

Method 2: Direct Bromination in Aqueous Suspension

This classical approach utilizes elemental bromine in an aqueous medium, which can be advantageous for work-up.[2]

Procedure:

  • Suspend 34 parts of propiophenone in 34 parts of a saturated sodium sulfate solution in a reaction vessel.

  • Add a small amount of bromine at approximately 60°C to initiate the reaction.

  • Once the initial bromine has been consumed (indicated by discoloration), the remaining bromine (a total of 39 parts) can be added more quickly.

  • After the reaction, the α-bromopropiophenone is separated by drawing it off.

  • Wash the product several times with water and a soda solution.

  • Dry the product over calcium chloride to yield α-bromopropiophenone.

Method 3: Direct Bromination in Organic Solvent

A common laboratory-scale method involving the direct bromination of the ketone in a chlorinated organic solvent.[3]

Procedure:

  • Dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane in a reaction vessel.

  • Prepare a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane.

  • Add the bromine solution dropwise to the propiophenone solution at 20°C.

  • After the addition is complete, continue to stir for 30 minutes.

  • Evaporate the solvent to obtain the crude 2-bromopropiophenone.

Method 4: N-Bromosuccinimide (NBS) Bromination

This method employs a solid, safer alternative to liquid bromine, which is often preferred for its ease of handling.[4]

Procedure:

  • Dissolve 3.35g (0.025 mol) of propiophenone in approximately 5 ml of acetonitrile.

  • Add 5g (0.028 mol) of N-bromosuccinimide (NBS) to the stirred solution.

  • Add 0.48g (0.0028 mol) of p-Toluenesulfonic acid as a catalyst.

  • Heat the reaction mixture to 65-70°C for 2 to 3 hours, monitoring the disappearance of the starting ketone.

  • After cooling, add 20 ml of deionized water and 20 ml of dichloromethane (DCM).

  • Add 20 ml of a 5% sodium carbonate solution and stir for 30 minutes.

  • Separate the DCM layer and wash it again with 20 ml of the sodium carbonate solution, followed by 20 ml of a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

Synthesis Workflow Comparison

The following diagram illustrates the generalized workflows for the different synthesis approaches, highlighting the key reagents and steps for each method.

G cluster_0 Starting Material cluster_1 Method 1: In-situ Hypobromous Acid cluster_2 Method 2: Aqueous Suspension cluster_3 Method 3: Organic Solvent cluster_4 Method 4: NBS Bromination cluster_5 Final Product Propiophenone Propiophenone M1_Reagents NaBr, H₂O₂, H₂SO₄ Propiophenone->M1_Reagents M2_Reagents Br₂, Sat. Na₂SO₄(aq) Propiophenone->M2_Reagents M3_Reagents Br₂, Dichloromethane Propiophenone->M3_Reagents M4_Reagents NBS, Acetonitrile, p-TsOH Propiophenone->M4_Reagents M1_Reaction Reaction (1-2h) M1_Reagents->M1_Reaction M1_Workup Aqueous Workup M1_Reaction->M1_Workup Product α-Bromopropiophenone M1_Workup->Product M2_Reaction Reaction (@60°C) M2_Reagents->M2_Reaction M2_Workup Separation & Washing M2_Reaction->M2_Workup M2_Workup->Product M3_Reaction Reaction (@20°C, 30min) M3_Reagents->M3_Reaction M3_Workup Solvent Evaporation M3_Reaction->M3_Workup M3_Workup->Product M4_Reaction Reaction (65-70°C, 2-3h) M4_Reagents->M4_Reaction M4_Workup Extraction & Washing M4_Reaction->M4_Workup M4_Workup->Product

Caption: Comparative workflow of α-bromopropiophenone synthesis methods.

References

A Comparative Guide to the Structural Confirmation of α-Aminoketone Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-aminoketones is a cornerstone of modern medicinal chemistry, providing key intermediates for a vast array of pharmaceuticals. The structural integrity of these synthesized compounds is paramount. This guide provides a comparative overview of common synthetic routes to α-aminoketones, focusing on the critical aspect of structural confirmation through experimental data.

Performance Comparison of Synthetic Methods

The selection of a synthetic route for α-aminoketones often involves a trade-off between yield, reaction time, and substrate scope. Below is a summary of common methods with reported performance metrics.

Synthetic MethodKey FeaturesTypical Yield (%)Typical Reaction Time
Amination of α-Bromoketones A classic and widely used two-step method involving bromination of a ketone followed by nucleophilic substitution. Can be performed as a one-pot reaction.[1]60 - 995 - 12 h
One-Pot Synthesis from Benzylic Alcohols An efficient method utilizing N-bromosuccinimide (NBS) for in-situ oxidation and amination.[1]up to 94~12 h
Brønsted Acid-Catalyzed Transfer Hydrogenation A highly efficient method for the asymmetric synthesis of chiral α-amino ketones from α-keto imines.[1]95 - 9712 - 24 h
Direct C-H Amination of Ketones A more atom-economical approach that avoids pre-functionalization of the ketone.VariableVariable

Experimental Protocols for Synthesis and Structural Confirmation

Accurate structural confirmation is essential to validate the outcome of the synthesis. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

I. Synthesis Protocol: Amination of α-Bromoketone

This protocol describes the synthesis of an α-aminoketone via the nucleophilic substitution of an α-bromoketone with a primary amine.

Materials:

  • α-Bromoketone (e.g., 2-bromo-1-phenylethanone)

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., acetonitrile)

  • Base (e.g., potassium carbonate)

Procedure:

  • Dissolve the α-bromoketone in the chosen solvent in a round-bottom flask.

  • Add the primary amine and the base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for the required duration (typically monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-aminoketone.

II. Structural Confirmation Protocols

The following are general protocols for the characterization of the synthesized α-aminoketone.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified α-aminoketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Ensure the sample is free of any particulate matter.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • Neat: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl).

  • KBr Pellet: If the sample is a solid, a small amount can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualization of the Workflow

The general workflow for the synthesis and structural confirmation of α-aminoketones can be visualized as follows:

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation cluster_analysis Data Analysis Start Starting Materials (Ketone/Alcohol) Reaction Synthetic Transformation (e.g., Bromination & Amination) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Spectroscopic Data Analysis NMR->Data IR->Data MS->Data Final Confirmed α-Aminoketone Data->Final

Caption: General workflow for α-aminoketone synthesis and structural confirmation.

References

Enhancing α-Haloketone Reactivity: A Comparative Guide to the Finkelstein Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reactions involving α-haloketones, enhancing their reactivity is a critical step. The Finkelstein reaction offers a classic and effective method for this purpose by substituting a less reactive halide with a more reactive one. This guide provides a comparative analysis of the Finkelstein reaction against other methods, supported by experimental data and detailed protocols.

The Finkelstein Reaction: A Primer

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that involves the exchange of a halogen atom. In the context of α-haloketones, it is most commonly used to convert α-chloro or α-bromo ketones into their more reactive α-iodo counterparts. This increased reactivity is attributed to the fact that iodide is an excellent leaving group, facilitating subsequent nucleophilic attack at the α-carbon.

The general transformation can be represented as follows:

The reaction is typically carried out in a solvent like acetone, in which sodium iodide (NaI) is soluble, but the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. This precipitation of the inorganic salt drives the equilibrium towards the formation of the α-iodoketone, in accordance with Le Châtelier's principle.

Comparative Performance Analysis

The utility of the Finkelstein reaction for activating α-haloketones is best illustrated by comparing reaction rates and yields in subsequent reactions. The following table summarizes the impact of halide exchange on the rate of reaction of α-haloketones with a common nucleophile.

Table 1: Comparison of Reaction Rates of α-Haloacetophenones with a Nucleophile

α-HaloacetophenoneHalideRelative Rate of Reaction with Nucleophile
α-ChloroacetophenoneCl1
α-BromoacetophenoneBr50
α-IodoacetophenoneI100

Data is generalized from typical SN2 reaction kinetics.

As the data indicates, the conversion of an α-chloro or α-bromo ketone to its iodo derivative can significantly accelerate subsequent nucleophilic substitution reactions.

Experimental Protocols

Protocol 1: Synthesis of α-Iodoacetophenone via Finkelstein Reaction

Materials:

  • α-Chloroacetophenone (1.0 eq)

  • Sodium iodide (1.5 eq)

  • Acetone (anhydrous)

Procedure:

  • Dissolve α-chloroacetophenone in anhydrous acetone in a round-bottom flask.

  • Add sodium iodide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a white precipitate (NaCl).

  • After the reaction is complete (typically monitored by TLC), filter the precipitate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude α-iodoacetophenone can be purified by recrystallization or column chromatography.

Alternative Methods for Enhancing α-Haloketone Reactivity

While the Finkelstein reaction is a powerful tool, other strategies exist to enhance the reactivity of α-haloketones.

  • Phase-Transfer Catalysis: For reactions involving water-soluble nucleophiles and water-insoluble α-haloketones, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction at the interface of the two phases. This method avoids the need for a halide exchange but adds the complexity of a catalyst.

  • Use of Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen of the α-haloketone, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack.

Table 2: Comparison of Methods for Enhancing α-Haloketone Reactivity

MethodPrincipleAdvantagesDisadvantages
Finkelstein Reaction Halide exchange to a better leaving group (Iodide)High yields, simple procedure, readily available reagentsRequires a separate reaction step
Phase-Transfer Catalysis Facilitates reaction between immiscible phasesAvoids halide exchange, mild reaction conditionsRequires a catalyst, potential for side reactions
Lewis Acid Catalysis Activation of the carbonyl groupCan significantly accelerate reactionsRequires stoichiometric or catalytic amounts of Lewis acid, potential for undesired side reactions

Visualizing the Finkelstein Reaction

The following diagrams illustrate the mechanism of the Finkelstein reaction and a typical experimental workflow.

Finkelstein_Reaction reagents α-Chloroketone + NaI solvent Acetone transition_state [I···CH(R)C(=O)R'···Cl]⁻Na⁺ Transition State reagents->transition_state SN2 Attack products α-Iodoketone + NaCl(s) transition_state->products Halide Expulsion

Caption: Mechanism of the Finkelstein Reaction.

Experimental_Workflow start Start: α-Chloroketone and NaI in Acetone reaction Stir at Room Temperature (NaCl Precipitates) start->reaction filtration Filter to Remove NaCl reaction->filtration evaporation Evaporate Acetone filtration->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification end End: Pure α-Iodoketone purification->end

Caption: Experimental Workflow for α-Iodoketone Synthesis.

Safety Operating Guide

Comprehensive Safety and Handling Guide for Phenyl 2-bromo-2-propyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Phenyl 2-bromo-2-propyl ketone (CAS No. 10409-54-8). Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Chemical Hazards: this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the correct and consistent use of appropriate personal protective equipment.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesButyl rubber gloves are highly recommended for handling ketones.[3][4][5] Nitrile gloves offer poor to fair resistance against ketones, with breakthrough times for chemicals like acetone and methyl ethyl ketone (MEK) being very short, sometimes less than a minute.[1][6][7][8] If only nitrile gloves are available, use a thicker gauge (>8 mil) for splash protection only and change them immediately upon contact.[6] Double-gloving may be considered for added protection during high-risk tasks. Always inspect gloves for tears or punctures before use.
Eye & Face Protection Safety goggles and/or face shieldChemical splash goggles are mandatory.[9] A face shield should be worn over goggles when there is a significant risk of splashing, such as when transferring large quantities or working with heated solutions.
Body Protection Laboratory coatA standard laboratory coat should be worn and kept fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[10] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges must be used.[9]

Quantitative Glove Resistance Data for Ketones (Representative)

No specific permeation or degradation data for this compound was found. The following table summarizes breakthrough time data for common ketones, which should be used as a guideline. It is crucial to source gloves from manufacturers who can provide specific chemical resistance data.

Glove MaterialAcetoneMethyl Ethyl Ketone (MEK)General Recommendation for Ketones
Butyl Rubber Excellent (> 480 min)Excellent (> 480 min)Excellent [3][4][5]
Natural Latex GoodFairFair to Good[3][11]
Neoprene FairFairFair[5]
Nitrile Poor to Fair (< 1 min to 15 min)[1][8]Poor (< 10 min)[7]Not Recommended for immersion[1][6][8]
PVC PoorPoorPoor[5][11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

Pre-Handling and Preparation
  • Verification: Before use, ensure the manufacturer's label is intact and a Safety Data Sheet (SDS) is readily accessible.

  • Engineering Controls: Confirm that the chemical fume hood is operational and the safety shower and eyewash station are accessible and tested.

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

Handling and Experimental Use
  • Location: Conduct all weighing, transferring, and experimental manipulations of the chemical within a certified chemical fume hood.

  • Containment: Use sealed containers to minimize vapor release.[12]

  • Hygiene: Avoid contact with skin and eyes.[10] Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

  • Spill Management:

    • Small Spills: In case of a small spill inside the fume hood, absorb the material with an inert absorbent like vermiculite or sand.

    • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.

    • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

Post-Handling and Storage
  • Decontamination: Clean the work area thoroughly after use. Decontaminate any equipment that came into contact with the chemical.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated gloves and other disposable items in the designated hazardous waste stream.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, absorbent material) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused chemical and reaction waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[13] Do not pour this chemical down the drain.

Safe Handling Workflow Diagram

prep 1. Preparation ppe Don PPE: - Butyl Gloves - Goggles & Face Shield - Lab Coat prep->ppe hood Verify Fume Hood & Safety Equipment prep->hood handling 2. Handling (in Fume Hood) ppe->handling hood->handling weigh Weigh & Transfer handling->weigh experiment Conduct Experiment weigh->experiment spill Spill? experiment->spill post 3. Post-Handling experiment->post spill_proc Use Spill Kit: Absorb & Contain spill->spill_proc Yes spill->post No waste Segregate Waste spill_proc->waste decon Decontaminate Workspace & Equipment post->decon decon->waste doff Doff PPE waste->doff disposal 4. Disposal doff->disposal dispose_waste Dispose of Waste via EH&S Protocols disposal->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.